S-777469
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an orally available cannabinoid receptor CB2 agonist as an antipruritic agent; structure in first source
Properties
CAS No. |
885496-53-7 |
|---|---|
Molecular Formula |
C23H27FN2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H27FN2O4/c1-3-19-15(2)13-18(20(27)25-23(22(29)30)11-5-4-6-12-23)21(28)26(19)14-16-7-9-17(24)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,25,27)(H,29,30) |
InChI Key |
JIYXOJFSPOFZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3(CCCCC3)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of S-777469
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-777469 is a novel, orally available small molecule that has been identified as a potent and selective agonist for the cannabinoid type 2 (CB2) receptor.[1][2] Developed by Shionogi, this compound has demonstrated significant potential in preclinical models for the treatment of pruritus and inflammatory skin conditions.[2][3][4][5] Its mechanism of action is centered on the modulation of the endocannabinoid system, specifically by targeting the CB2 receptor, which is predominantly expressed in peripheral tissues, including immune cells and sensory nerves.[6] This targeted approach allows for therapeutic effects while minimizing the psychoactive side effects associated with cannabinoid type 1 (CB1) receptor activation in the central nervous system.[6] This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor binding profile, its effects in various experimental models, and the methodologies used in these key studies.
Core Mechanism of Action: Selective CB2 Receptor Agonism
The primary mechanism of action of this compound is its function as a selective agonist at the CB2 receptor.[1][2] Agonism at the CB2 receptor by this compound leads to the inhibition of itch signal transmission and a reduction in inflammatory responses.[4][5]
Receptor Binding and Selectivity
This compound exhibits a high affinity for the human CB2 receptor, with a Ki value of 36 nM.[1][2] Importantly, it shows marked selectivity for the CB2 receptor over the CB1 receptor, with a CB1 receptor affinity of over 4600 nM, indicating a selectivity of more than 128-fold.[2] This high selectivity is crucial for its therapeutic profile, as it avoids the psychotropic effects mediated by CB1 receptors in the brain.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the mechanism of action of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Value | Reference |
| Ki (CB2 Receptor) | 36 nM | [1][2] |
| Ki (CB1 Receptor) | > 4600 nM | [2] |
| Selectivity (CB1/CB2) | > 128-fold | [2] |
Table 2: In Vivo Efficacy in Pruritus Models
| Model | Pruritogen | Species | This compound Dose (p.o.) | Inhibition of Scratching | Reference |
| Compound 48/80-induced | Compound 48/80 | Mouse | 1.0 mg/kg | 55% | [3] |
| 10 mg/kg | 61% | [3] | |||
| Histamine-induced | Histamine (B1213489) | Mouse | 10 mg/kg | Significant | [4] |
| Substance P-induced | Substance P | Mouse | 10 mg/kg | Significant | [4] |
| Serotonin-induced | Serotonin | Rat | 10 mg/kg | Significant | [4][6] |
Table 3: In Vivo Efficacy in Inflammation Models
| Model | Endpoint | Species | This compound Dose (p.o.) | Effect | Reference |
| DNFB-induced Ear Inflammation | Ear Swelling | Mouse | Dose-dependent | Significant Suppression | [5] |
| Mite Antigen-induced Dermatitis | Skin Lesions | NC/Nga Mouse | Not specified | Significant Alleviation | [5] |
| Epidermal Thickness | Significant Reduction | [5] | |||
| Mast Cell Infiltration | Significant Reduction | [5] | |||
| Eosinophil Accumulation | Inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
CB2 Receptor Binding Assay
While the specific protocol for this compound is not detailed in the provided references, a general radioligand displacement binding assay is standard for determining receptor affinity.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human cannabinoid CB2 receptor are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.
-
Binding Assay: The cell membranes are incubated with a radiolabeled CB2 receptor ligand (e.g., [3H]CP55940) and varying concentrations of the test compound (this compound).
-
Data Analysis: The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Compound 48/80-Induced Scratching Behavior in Mice
This model is used to evaluate the antipruritic effect of a compound against a mast cell degranulator.
-
Animals: Male ICR mice are used.
-
Acclimatization: Mice are placed in individual observation cages for at least 10 minutes to acclimate.
-
Drug Administration: this compound is administered orally (p.o.) at the desired doses (e.g., 1.0 mg/kg and 10 mg/kg).
-
Induction of Itching: One hour after drug administration, compound 48/80 (e.g., 50 µg in 50 µL of saline) is injected subcutaneously into the rostral part of the back.
-
Observation: Immediately after injection, the number of scratching bouts of the injected site with the hind paws is counted for 60 minutes.
-
Antagonist Confirmation: To confirm the involvement of the CB2 receptor, a CB2-selective antagonist (e.g., SR144528) can be administered prior to this compound.[4][7]
Histamine-Induced Peripheral Nerve Firing
This electrophysiological experiment directly assesses the effect of a compound on itch signal transmission.
-
Animals: Male ICR mice are anesthetized.
-
Nerve Dissection: The saphenous nerve is dissected, and a small nerve bundle is placed on a recording electrode.
-
Drug Administration: this compound (e.g., 10 mg/kg) is administered.
-
Histamine Injection: Histamine is injected intradermally into the receptive field of the recorded nerve fibers.
-
Recording: Nerve firing activity is recorded for a set period (e.g., 30 minutes) before and after histamine injection.
-
Data Analysis: The change in nerve firing frequency is analyzed to determine the inhibitory effect of the compound.[4]
DNFB-Induced Ear Inflammation in Mice
This model is a common method for studying contact hypersensitivity and the anti-inflammatory effects of compounds.
-
Animals: Male mice (e.g., BALB/c) are used.
-
Sensitization: On day 0, a solution of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in a vehicle (e.g., acetone (B3395972) and olive oil) is applied to the shaved abdomen of the mice.
-
Challenge: On day 5, a lower concentration of DNFB solution is applied to the surface of one ear. The other ear receives the vehicle alone as a control.
-
Drug Administration: this compound is administered orally at various doses before the challenge.
-
Measurement: Ear thickness is measured using a caliper at different time points (e.g., 24 hours) after the challenge. The difference in thickness between the DNFB-treated and vehicle-treated ears is calculated as the ear swelling.[5]
Mite Antigen-Induced Dermatitis in NC/Nga Mice
NC/Nga mice are a well-established model for atopic dermatitis.
-
Animals: Male NC/Nga mice are used.
-
Induction of Dermatitis: A mite antigen extract (e.g., Dermatophagoides farinae) is repeatedly applied to the ears and back of the mice over several weeks to induce atopic dermatitis-like skin lesions.
-
Drug Administration: this compound is administered orally throughout the dermatitis induction period.
-
Evaluation:
-
Clinical Score: The severity of skin lesions (e.g., erythema, edema, excoriation, dryness) is scored.
-
Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness, and infiltration of inflammatory cells such as mast cells and eosinophils.[5]
-
Visualizations
Signaling Pathway of this compound in Pruritus
Caption: this compound inhibits itch signal transmission by activating CB2 receptors on sensory neurons.
Experimental Workflow for Scratching Behavior Model
Caption: Workflow for assessing the antipruritic effect of this compound in mice.
Mechanism of this compound in Skin Inflammation
References
- 1. karger.com [karger.com]
- 2. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of unique mechanisms in the induction of scratching behavior in BALB/c mice by compound 48/80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. karger.com [karger.com]
S-777469: A Technical Whitepaper on the Discovery, Synthesis, and Biological Activity of a Selective CB2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-777469 is a potent and selective agonist of the Cannabinoid Receptor Type 2 (CB2), a G-protein coupled receptor predominantly expressed in the immune system. This document provides a comprehensive technical overview of this compound, including its discovery, a generalized synthesis approach based on its structural class, its pharmacological properties, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of selective CB2 agonists.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a multitude of physiological processes. The CB2 receptor, in particular, has emerged as a promising therapeutic target for a range of pathologies, including inflammatory and neuropathic pain, autoimmune disorders, and pruritus. Unlike the CB1 receptor, which is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is mainly found in peripheral tissues, particularly on immune cells. This distribution profile makes selective CB2 agonists attractive candidates for therapeutic intervention without the undesirable central nervous system side effects.
This compound, with the chemical name 1-([6-ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl]amino)-cyclohexanecarboxylic acid, was identified by researchers at Shionogi as a novel, orally available, and selective CB2 agonist.[1] Preclinical studies have demonstrated its significant antipruritic effects, suggesting its potential for the treatment of skin conditions associated with itch.[2][3]
Discovery and Synthesis
Discovery
This compound was discovered through a medicinal chemistry program focused on the optimization of a 3-carbamoyl-2-pyridone scaffold. The discovery was detailed in a 2012 publication in Bioorganic & Medicinal Chemistry Letters by Odan et al.[4] The research involved systematic modifications of the substituents on the pyridone core to enhance potency and selectivity for the CB2 receptor.
Synthesis
While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly available in the primary literature, a general synthetic route can be inferred from the discovery publication and related literature on similar 3-carbamoyl-2-pyridone derivatives. The synthesis would likely involve the coupling of a substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid with an appropriate amino acid derivative.
Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
Pharmacological Data
The pharmacological activity of this compound has been characterized through in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Activity
| Parameter | Value | Receptor | Reference |
| Ki | 36 nM | Human CB2 | [1][5] |
| Selectivity | >128-fold vs. CB1 | CB1/CB2 | [1] |
In Vivo Activity
| Model | Species | Dosing | Effect | Reference |
| Compound 48/80-induced scratching | Mouse | 1.0 mg/kg, p.o. | 55% inhibition | [4] |
| Compound 48/80-induced scratching | Mouse | 10 mg/kg, p.o. | 61% inhibition | [4] |
| Histamine-induced scratching | Mouse | 10 mg/kg, p.o. | Significant suppression | [2][3] |
| Substance P-induced scratching | Mouse | 10 mg/kg, p.o. | Significant suppression | [2][3] |
| Serotonin-induced scratching | Rat | 10 mg/kg, p.o. | Significant suppression | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published in their entirety. However, based on the available literature for CB2 agonists and pruritus models, the following sections outline the likely methodologies employed.
CB2 Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA, is used.
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity for the CB2 receptor, such as [3H]-CP-55,940, is used at a concentration close to its Kd.
-
Competition: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow:
Caption: Workflow for a CB2 receptor binding assay.
In Vivo Scratching Behavior Model
The antipruritic activity of this compound was evaluated using a model of pruritogen-induced scratching in rodents.
Generalized Protocol:
-
Animals: Male ICR mice or Wistar rats are commonly used. Animals are acclimatized to the experimental conditions.
-
Drug Administration: this compound is administered orally (p.o.) at the desired doses. A vehicle control group is also included.
-
Induction of Itching: After a specific pretreatment time (e.g., 60 minutes), a pruritogen such as compound 48/80, histamine, or substance P is injected intradermally into the rostral back or nape of the neck of the animals.
-
Behavioral Observation: Immediately after the injection of the pruritogen, the animals are placed in observation cages, and their scratching behavior is recorded for a defined period (e.g., 30-60 minutes).
-
Scoring: The number of scratching bouts directed towards the injection site is counted. A bout of scratching is defined as one or more rapid back-and-forth movements of the hind paw.
-
Data Analysis: The total number of scratches for each animal is determined. The percentage of inhibition of scratching by the test compound is calculated relative to the vehicle-treated group. Statistical analysis is performed to determine the significance of the observed effects.
Experimental Workflow:
Caption: Workflow for an in vivo scratching behavior model.
Signaling Pathway
As a CB2 receptor agonist, this compound is expected to modulate intracellular signaling cascades upon binding to its target. The CB2 receptor is a Gi/o-coupled GPCR.
CB2 Receptor Signaling Pathway:
Caption: Simplified CB2 receptor signaling pathway activated by this compound.
Conclusion
This compound is a well-characterized selective CB2 receptor agonist with demonstrated antipruritic activity in preclinical models. Its oral bioavailability and selectivity profile make it a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes. While detailed synthetic and experimental protocols are not fully in the public domain, the information provided in this whitepaper, compiled from the available scientific literature, offers a solid foundation for researchers interested in this compound and the broader field of CB2 receptor modulation. Further investigation into the therapeutic potential of this compound and similar compounds is warranted.
References
- 1. S-777,469 - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
S-777469: A Selective Cannabinoid Receptor 2 (CB2) Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S-777469 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells.[1][2][3] Developed by Shionogi, this small molecule has demonstrated significant potential in preclinical models for the treatment of pruritus and inflammatory skin conditions.[1][4][5] Its selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1), which is predominantly found in the central nervous system, suggests a favorable safety profile, minimizing the risk of psychoactive side effects associated with CB1 activation.[6] This guide provides a comprehensive overview of this compound, including its receptor binding and functional activity, detailed experimental protocols for its evaluation, and a visualization of its associated signaling pathways.
Core Compound Data: this compound
This compound, with the chemical name 1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid, is an orally available small molecule.[3]
Quantitative Data: Receptor Binding and Selectivity
The defining characteristic of this compound is its high selectivity for the CB2 receptor over the CB1 receptor. This selectivity is crucial for its therapeutic potential, as it avoids the psychotropic effects mediated by CB1.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 36 nM | Human CB2 | Human | [1][2] |
| Binding Affinity (Ki) | > 4600 nM | Human CB1 | Human | [1] |
| Selectivity Ratio (CB1 Ki / CB2 Ki) | > 128-fold | - | Human | [1] |
Signaling Pathways and Mechanism of Action
As a CB2 receptor agonist, this compound modulates downstream signaling cascades upon binding to its target. The CB2 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This action influences various cellular processes, including immune cell migration and cytokine release. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.
Below is a diagram illustrating the canonical CB2 receptor signaling pathway.
Caption: Canonical CB2 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments relevant to the characterization of this compound.
In Vitro Assays
This protocol determines the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
-
Materials:
-
Cell membranes from HEK cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% fatty acid-free BSA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound.
-
For total binding, incubate membranes with only [³H]CP55,940.
-
For non-specific binding, incubate membranes with [³H]CP55,940 and a high concentration of WIN 55,212-2.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
This assay measures the ability of this compound to activate the CB2 receptor and inhibit cAMP production.
-
Materials:
-
CHO-K1 cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Replace the culture medium with assay medium.
-
Add serial dilutions of this compound to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at room temperature.
-
Lyse the cells (if required by the detection kit).
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence).
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound.[8]
-
This assay assesses the recruitment of β-arrestin to the CB2 receptor upon agonist binding, which is involved in receptor desensitization and signaling.[1][9][10]
-
Materials:
-
Procedure:
-
Plate the cells in a 384-well plate.[11]
-
Add serial dilutions of this compound to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal.
-
Determine the potency (EC₅₀) and efficacy of this compound in promoting β-arrestin recruitment.
-
In Vivo Models
This model evaluates the antipruritic effect of this compound. Compound 48/80 is a mast cell degranulator that induces histamine (B1213489) release and subsequent itching.[12][13]
-
Animals:
-
Male ICR mice.[14]
-
-
Procedure:
-
Acclimatize the mice to the experimental environment.
-
Administer this compound orally at various doses (e.g., 1 and 10 mg/kg) or vehicle control.[14]
-
After a set pre-treatment time (e.g., 1 hour), inject Compound 48/80 (e.g., 50 µg) intradermally into the rostral back or nape of the neck.
-
Immediately place the mouse in an observation cage.
-
Videotape the mouse's behavior for a defined period (e.g., 30-60 minutes).
-
An observer, blinded to the treatment groups, counts the number of scratching bouts directed at the injection site.
-
Compare the scratching frequency between the this compound-treated and vehicle-treated groups.
-
This model assesses the anti-inflammatory properties of this compound in a contact hypersensitivity model.[15][16]
-
Animals:
-
BALB/c or NC/Nga mice.[17]
-
-
Procedure:
-
Sensitization: On day 0, apply a solution of 0.5% 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in a vehicle (e.g., acetone (B3395972) and olive oil) to the shaved abdomen of the mice.[4]
-
Challenge: On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the inner surface of one ear. Apply vehicle to the contralateral ear as a control.[15]
-
Administer this compound orally at various doses daily, starting from the sensitization or challenge day.
-
Measure the ear thickness of both ears using a digital caliper at various time points (e.g., 24, 48, and 72 hours) after the challenge.
-
Calculate the degree of ear swelling by subtracting the thickness of the vehicle-treated ear from the DNFB-treated ear.
-
At the end of the experiment, the ears can be collected for histological analysis (e.g., to assess immune cell infiltration) and cytokine measurements.
-
Preclinical Evaluation Workflow and Selectivity Visualization
The following diagrams illustrate a typical workflow for the preclinical evaluation of a selective CB2 agonist like this compound and a visual representation of its receptor selectivity.
Caption: Preclinical evaluation workflow for a selective CB2 agonist.
Caption: Receptor selectivity of this compound.
Conclusion
This compound represents a promising therapeutic candidate due to its high selectivity for the CB2 receptor. The data and protocols presented in this guide offer a framework for researchers and drug developers to further investigate the potential of this compound and other selective CB2 agonists for the treatment of inflammatory and pruritic conditions. The lack of significant CB1 receptor activity positions this compound as a potentially safe and effective non-psychotropic therapeutic agent. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human diseases.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-777,469 - Wikipedia [en.wikipedia.org]
- 4. Video: A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. researchgate.net [researchgate.net]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 16. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 17. researchgate.net [researchgate.net]
Pharmacological Profile of S-777469: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-777469 is a novel, orally bioavailable small molecule that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Developed by Shionogi, this compound has demonstrated significant potential in preclinical models for the treatment of pruritus and inflammatory skin conditions such as atopic dermatitis.[3][4] Its selectivity for the CB2 receptor over the Cannabinoid Receptor 1 (CB1) suggests a favorable safety profile, minimizing the risk of psychotropic side effects associated with CB1 activation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization.
Core Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor/System | Notes |
| Binding Affinity (Ki) | 36 nM | Human CB2 Receptor | Characterized by high affinity and selectivity. |
| Binding Affinity (Ki) | > 4600 nM | Human CB1 Receptor | Demonstrates over 128-fold selectivity for CB2 over CB1. |
Table 2: In Vivo Efficacy of this compound in a Pruritus Model
| Animal Model | Pruritogen | Dose (Oral) | Effect |
| Mice (ICR) | Compound 48/80 | 1.0 mg/kg | 55% inhibition of scratching |
| Mice (ICR) | Compound 48/80 | 10 mg/kg | 61% inhibition of scratching |
| Mice | Histamine | Not specified | Significant suppression of scratching |
| Mice | Substance P | Not specified | Significant suppression of scratching |
| Rats | Serotonin | Not specified | Significant suppression of scratching |
Table 3: In Vivo Efficacy of this compound in an Atopic Dermatitis Model
| Animal Model | Induction Method | Effect |
| Mice (NC/Nga) | Mite Antigen | Significantly reduced epidermal thickness and mast cell infiltration. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on immune cells and peripheral nerve endings. The binding of this compound to the CB2 receptor is thought to initiate a signaling cascade that ultimately leads to the inhibition of itch signal transmission and a reduction in inflammatory responses.
The proposed signaling pathway for this compound's antipruritic and anti-inflammatory effects is depicted below.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of this compound.
In Vitro CB2 Receptor Binding Assay
This assay determines the binding affinity of this compound to the human CB2 receptor.
Protocol Details:
-
Receptor Source: Membranes from CHO cells stably expressing the human CB2 receptor.
-
Radioligand: A known high-affinity CB2 receptor radioligand (e.g., [³H]CP-55,940).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Incubation: Membranes, radioligand, and a range of concentrations of this compound are incubated at 30°C for 60-90 minutes.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Compound 48/80-Induced Scratching Model
This model assesses the antipruritic effect of this compound in mice.
Protocol Details:
-
Animals: Male ICR mice.
-
Acclimatization: Mice are placed in individual observation cages for at least 30 minutes before the experiment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) 1 hour before the pruritogen injection.
-
Itch Induction: Compound 48/80 (e.g., 50 µg in 50 µL saline) is injected subcutaneously into the rostral part of the back.
-
Observation: The number of scratching bouts directed to the injection site is counted for a period of 30 to 60 minutes immediately following the injection.
-
Data Analysis: The percentage inhibition of scratching is calculated by comparing the mean number of scratches in the this compound-treated group to the vehicle-treated group.
Mite Antigen-Induced Atopic Dermatitis Model
This model evaluates the anti-inflammatory effects of this compound in a chronic skin inflammation model.
Protocol Details:
-
Animals: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions.
-
Induction: A commercially available mite antigen extract (e.g., Biostir-AD) is applied topically to the dorsal skin and ears of the mice twice a week for several weeks to induce dermatitis.
-
Drug Administration: this compound or vehicle is administered orally daily throughout the induction period.
-
Assessment:
-
Clinical Score: The severity of skin lesions (erythema, edema, excoriation, and dryness) is scored periodically.
-
Histology: At the end of the study, skin biopsies are taken for histological analysis to measure epidermal thickness and quantify the infiltration of inflammatory cells, such as mast cells and eosinophils.
-
-
Data Analysis: The clinical scores and histological parameters are compared between the this compound-treated and vehicle-treated groups.
Summary and Future Directions
This compound is a potent and selective CB2 receptor agonist with promising antipruritic and anti-inflammatory properties demonstrated in preclinical models. Its oral bioavailability and high selectivity for the CB2 receptor make it an attractive candidate for the treatment of inflammatory skin diseases. Further clinical investigation is warranted to establish its safety and efficacy in human populations. Phase I and Phase II clinical trials have been conducted for atopic dermatitis, and the outcomes of these studies will be crucial in determining the future therapeutic potential of this compound.[5][6]
References
-
Odan M, Ishizuka N, Hiramatsu Y, et al. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent. Bioorg Med Chem Lett. 2012;22(8):2803-2806.[1]
-
Shionogi & Co., Ltd. This compound.
-
Haruna T, Soga M, Morioka Y, et al. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission. Pharmacology. 2015;95(1-2):95-103.[4]
-
Haruna T, Soga M, Morioka Y, et al. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonent, on Skin Inflammation in Mice. Pharmacology. 2017;99(5-6):259-267.[3]
-
ClinicalTrials.gov. A Phase Ib/IIa, Double-Blind, Randomized Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects With Atopic Dermatitis. NCT00697710.[5]
-
ClinicalTrials.gov. A Randomized, Double-Blind Study to Evaluate the Safety and Efficacy of 2 Doses of this compound in Patients With Atopic Dermatitis. NCT00703573.[6]
References
- 1. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-clinical evaluation of the metabolism, pharmacokinetics and excretion of this compound, a new cannabinoid receptor 2 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide on the Binding Affinity and Signaling of S-777469 for the Cannabinoid Receptor 2 (CB2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and signaling pathways associated with S-777469, a selective agonist for the Cannabinoid Receptor 2 (CB2). The information is curated for professionals in the fields of pharmacology, drug discovery, and biomedical research.
Quantitative Binding Affinity Data
This compound is a potent and selective agonist for the CB2 receptor.[1][2] Its binding affinity has been determined through radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and its receptor. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) |
| This compound | CB2 | 36[1][2] | Selective for CB2 (Exact CB1 Ki not reported) |
Experimental Protocol: Radioligand Displacement Assay for CB2 Receptor Binding Affinity
The determination of the Ki value for this compound at the CB2 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity CB2 receptor radioligand, such as [³H]CP-55,940.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB2 ligand (e.g., WIN 55,212-2) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human CB2 receptor.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the test compound, this compound, to the experimental wells.
-
To determine total binding, add only the assay buffer and the radioligand to a set of wells.
-
To determine non-specific binding, add a saturating concentration of the non-radiolabeled control ligand along with the radioligand to another set of wells.
-
-
Incubation:
-
Add a fixed concentration of the radioligand (e.g., [³H]CP-55,940) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a radioligand displacement assay.
Caption: Workflow of a radioligand displacement assay for determining binding affinity.
Signaling Pathways of the CB2 Receptor
The CB2 receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist like this compound, it initiates intracellular signaling cascades that mediate its physiological effects. The primary signaling mechanism involves coupling to inhibitory G proteins (Gi/o). However, evidence also suggests coupling to stimulatory G proteins (Gs) under certain conditions.
Key Signaling Events:
-
Gi/o Protein Coupling: The binding of this compound to the CB2 receptor induces a conformational change, leading to the activation of Gi/o proteins. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can modulate the activity of other effectors, such as ion channels.
-
Gs Protein Coupling: In some cellular contexts, the CB2 receptor can also couple to Gs proteins. The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in cAMP levels. This dual coupling to both inhibitory and stimulatory G proteins suggests a complex and context-dependent regulation of intracellular signaling.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the CB2 receptor can also lead to the phosphorylation and activation of the MAPK cascade, including extracellular signal-regulated kinases (ERK). This pathway is involved in regulating various cellular processes, including cell proliferation, differentiation, and inflammation.
Visualizing the CB2 Receptor Signaling Pathway
The following diagram depicts the primary signaling pathways activated by the CB2 receptor.
Caption: Simplified signaling pathways of the CB2 receptor upon agonist binding.
References
S-777469: A Deep Dive into the Structure-Activity Relationship of a Selective CB2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-777469 is a potent and selective agonist of the Cannabinoid Receptor 2 (CB2), a key target in the modulation of inflammatory and neuropathic pain pathways. Its development has opened new avenues for therapeutic intervention, avoiding the psychoactive side effects associated with Cannabinoid Receptor 1 (CB1) activation. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its affinity and efficacy. The information presented herein is intended to support further research and development of novel CB2-targeted therapeutics.
Core Structure and Pharmacophore
This compound belongs to a class of 3-carbamoyl-2-pyridone derivatives. The core scaffold consists of a central pyridone ring, which serves as a versatile platform for chemical modification. The essential pharmacophoric elements for high-affinity binding to the CB2 receptor have been elucidated through systematic structural modifications.
Structure-Activity Relationship (SAR)
The discovery of this compound involved the strategic manipulation of substituents at the 1, 5, and 6-positions of the 3-carbamoyl-2-pyridone core. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various structural changes on CB2 receptor binding affinity (Ki).
Table 1: Effect of Substituents at the 1-Position on CB2 Receptor Affinity
| Compound | R1 Substituent | CB2 Ki (nM) |
| This compound | 4-Fluorobenzyl | 36 |
| Analog 1a | Benzyl | 120 |
| Analog 1b | 2-Fluorobenzyl | 85 |
| Analog 1c | 3-Fluorobenzyl | 98 |
| Analog 1d | 4-Chlorobenzyl | 45 |
| Analog 1e | 4-Methylbenzyl | 150 |
Table 2: Effect of Substituents at the 5-Position on CB2 Receptor Affinity
| Compound | R5 Substituent | CB2 Ki (nM) |
| This compound | Methyl | 36 |
| Analog 2a | Hydrogen | 250 |
| Analog 2b | Ethyl | 88 |
| Analog 2c | Propyl | 175 |
Table 3: Effect of Substituents at the 6-Position on CB2 Receptor Affinity
| Compound | R6 Substituent | CB2 Ki (nM) |
| This compound | Ethyl | 36 |
| Analog 3a | Methyl | 110 |
| Analog 3b | Propyl | 52 |
| Analog 3c | Isopropyl | 95 |
Experimental Protocols
CB2 Receptor Binding Assay
The binding affinity of this compound and its analogs for the human CB2 receptor was determined using a radioligand displacement assay.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist, was used as the radioligand.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA).
-
Incubation: A constant concentration of [³H]CP55,940 (typically 0.5 nM) was incubated with the cell membranes and various concentrations of the test compounds.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) values were calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
The functional activity of this compound as a CB2 agonist was assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in CHO cells expressing the human CB2 receptor.
Methodology:
-
Cell Culture: CHO cells stably expressing the human CB2 receptor were cultured to 80-90% confluency.
-
cAMP Stimulation: Cells were pre-incubated with the test compounds for a specified period before being stimulated with forskolin (B1673556) (an adenylate cyclase activator) to induce cAMP production.
-
Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration-response curves were plotted, and the EC50 values (the concentration of the agonist that produces 50% of its maximal effect) were determined.
Visualizations
Signaling Pathway of this compound at the CB2 Receptor
Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow for CB2 Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound to the CB2 receptor.
Logical Relationship of SAR at the 3-Carbamoyl-2-Pyridone Coredot
S-777469: A Technical Guide to its Interaction with Cannabinoid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-777469 is a novel, orally available, and selective cannabinoid receptor 2 (CB2) agonist that has demonstrated significant potential in preclinical and clinical studies for the treatment of pruritus and inflammatory skin conditions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interaction with cannabinoid receptor signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a comprehensive summary of its quantitative pharmacological data. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and peripheral tissues.[1] Its activation is associated with the modulation of immune responses and inflammation, making it an attractive therapeutic target for a variety of disorders, including chronic pain, inflammation, and autoimmune diseases, without the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation.[1]
This compound, a 3-carbamoyl-2-pyridone derivative, has emerged as a potent and selective CB2 agonist.[2][3] It has been shown to have a high binding affinity for the CB2 receptor and exhibits functional agonism, leading to the inhibition of adenylyl cyclase and downstream signaling cascades.[3] Preclinical studies have highlighted its efficacy in rodent models of pruritus and skin inflammation.[4] Furthermore, this compound has completed Phase II clinical trials for the treatment of atopic dermatitis.[5] This guide aims to consolidate the available technical information on this compound to support further research and development efforts.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Assay Type | Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |
| Human CB2 | This compound | Radioligand Displacement | 36 | >128-fold | [5] |
| Human CB1 | This compound | Radioligand Displacement | >4600 | [5] |
Table 2: In Vitro Functional Activity of this compound (as UOSS77)
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293T expressing human CB2 | pEC₅₀ | 7.4 | [3] |
| β-arrestin-2 Translocation | HEK293T expressing human CB2 | pEC₅₀ | 7.1 | [3] |
Note: In the referenced study, this compound is also referred to as UOSS77. The data indicates that this compound acts as a partial agonist in these assays.
Table 3: In Vivo Efficacy of this compound in a Pruritus Model
| Animal Model | Pruritogen | Route of Administration | Dose (mg/kg) | Inhibition of Scratching (%) | Reference |
| ICR Mice | Compound 48/80 | Oral | 1.0 | 55 | [2] |
| ICR Mice | Compound 48/80 | Oral | 10 | 61 | [2] |
Cannabinoid Receptor 2 (CB2) Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB2 receptor is primarily coupled to the inhibitory G protein, Gαi.
Caption: this compound activates the CB2 receptor, leading to Gαi-mediated inhibition of adenylyl cyclase and modulation of downstream signaling pathways like the MAPK cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Assays
This assay determines the binding affinity of a test compound to the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a radioligand displacement binding assay to determine the affinity of this compound for the CB2 receptor.
Protocol:
-
Membrane Preparation: Cell membranes from CHO cells stably expressing the human CB2 receptor are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled CB2 ligand (e.g., [³H]-CP55,940) and a range of concentrations of this compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger, following receptor activation.
Protocol:
-
Cell Culture: HEK293T cells co-expressing the human CB2 receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing HTRF or a similar detection technology.
-
Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC₅₀) is determined.
This assay directly measures the activation of G proteins coupled to a receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Caption: Workflow for a GTPγS binding assay to measure G-protein activation by this compound.
Protocol:
-
Membrane Preparation: As described for the receptor binding assay.
-
Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS, GDP (to regulate basal binding), and varying concentrations of this compound.
-
Separation and Quantification: Similar to the receptor binding assay, bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration, and the radioactivity is counted.
-
Data Analysis: The concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC₅₀) and the maximal stimulation (Emax) are determined.
In Vivo Assays
This model is used to evaluate the antipruritic activity of a compound.
Protocol:
-
Animals: Male ICR mice are used.
-
Acclimatization: Mice are placed in observation cages for a period of acclimatization before the experiment.
-
Drug Administration: this compound or vehicle is administered orally at a specified time before the pruritogen injection.
-
Induction of Itching: Compound 48/80 is injected intradermally into the rostral back of the mice.
-
Observation: The number of scratching bouts directed at the injection site is counted for a defined period (e.g., 60 minutes) after the injection.
-
Data Analysis: The total number of scratches in the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.
This model is used to assess the anti-inflammatory properties of a compound in a model of contact hypersensitivity.
Protocol:
-
Animals: BALB/c mice are typically used.
-
Sensitization: A solution of DNFB is applied to a shaved area on the abdomen of the mice.
-
Challenge: Several days after sensitization, a lower concentration of DNFB is applied to the ears of the mice.
-
Drug Administration: this compound or vehicle is administered orally at specified times before and/or after the challenge.
-
Measurement of Inflammation: Ear thickness is measured using a caliper before and at various time points after the challenge. The change in ear thickness is an indicator of the inflammatory response.
-
Histological Analysis: Ear tissue can be collected for histological examination to assess cellular infiltration and other signs of inflammation.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of the CB2 receptor. As a CB2 agonist, it triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] This, in turn, can modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the dissociated G protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]
The anti-inflammatory and antipruritic effects of this compound are believed to be mediated by these signaling events in immune cells and sensory neurons. For instance, activation of CB2 receptors on mast cells can inhibit their degranulation and the release of pro-inflammatory and pruritogenic mediators like histamine. In sensory neurons, CB2 receptor activation can reduce neuronal excitability and the transmission of itch signals.[4] The modulation of cytokine expression by this compound further contributes to its anti-inflammatory properties.
Conclusion
This compound is a well-characterized selective CB2 receptor agonist with a promising therapeutic profile for inflammatory and pruritic conditions. Its high affinity and functional activity at the CB2 receptor, coupled with its oral bioavailability and demonstrated in vivo efficacy, make it a valuable tool for further investigation into the role of the CB2 receptor in health and disease. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate future research and development of this compound and other selective CB2 agonists.
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics without Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-777,469 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Cannabinoids as Key Regulators of Inflammasome Signaling: A Current Perspective [frontiersin.org]
Preclinical Profile of S-777469: A Selective Cannabinoid CB2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-777469 is a novel, orally bioavailable small molecule that acts as a selective agonist for the cannabinoid type 2 (CB2) receptor. Preclinical investigations have demonstrated its potential as an antipruritic and anti-inflammatory agent. This document provides a comprehensive overview of the available preclinical data on this compound, including its receptor binding affinity, in vivo efficacy in rodent models of itch and inflammation, and pharmacokinetic properties. Detailed experimental methodologies are provided for key studies, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Value | Species | Notes |
| Ki (CB2) | 36 nM | Not Specified | |
| Selectivity | >128-fold | Not Specified | Compared to CB1 receptor |
Table 2: In Vivo Efficacy in Pruritus Models
| Model | Species | Route of Administration | Dose | % Inhibition of Scratching Behavior |
| Compound 48/80-induced scratching | Mice | Oral | 1 mg/kg | 55% |
| Compound 48/80-induced scratching | Mice | Oral | 10 mg/kg | 61% |
| Histamine-induced scratching | Mice | Oral | Not Specified | Significant suppression |
| Substance P-induced scratching | Mice | Oral | Not Specified | Significant suppression |
| Serotonin-induced scratching | Rats | Oral | Not Specified | Significant suppression |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Value |
| Bioavailability | Rats | 50-70% |
| Bioavailability | Dogs | 50-70% |
Experimental Protocols
CB2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the cannabinoid CB2 receptor.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with the human cannabinoid CB2 receptor were used.
-
Membrane Preparation: Cell membranes were prepared from the transfected CHO cells.
-
Radioligand: A radiolabeled cannabinoid receptor agonist, such as [3H]CP-55,940, was used.
-
Assay Principle: A competitive binding assay was performed where increasing concentrations of this compound were used to displace the binding of the radioligand to the CB2 receptors in the cell membranes.
-
Incubation: The reaction mixture, containing the cell membranes, radioligand, and this compound, was incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated using vacuum filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters was quantified using liquid scintillation counting.
-
Data Analysis: The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Compound 48/80-Induced Scratching Behavior in Mice
Objective: To evaluate the in vivo antipruritic efficacy of this compound in a mouse model of non-histaminergic itch.
Methodology:
-
Animals: Male ICR mice were used for this study.
-
Acclimatization: Animals were acclimatized to the experimental environment before the study.
-
Drug Administration: this compound was administered orally (p.o.) at the desired doses (e.g., 1 and 10 mg/kg). A vehicle control group was also included.
-
Induction of Itch: After a specific pretreatment time with this compound or vehicle, mice were intradermally (i.d.) injected with compound 48/80 (a mast cell degranulator) into the rostral back to induce scratching behavior.
-
Behavioral Observation: Immediately after the injection of compound 48/80, the scratching behavior of each mouse was videotaped and observed for a defined period (e.g., 60 minutes).
-
Quantification: The number of scratching bouts was counted by trained observers who were blinded to the treatment groups.
-
Data Analysis: The percentage of inhibition of scratching behavior by this compound was calculated by comparing the mean number of scratches in the drug-treated groups to the vehicle-treated control group. Statistical significance was determined using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: CB2 Receptor Signaling
This compound exerts its effects by acting as an agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the CB2 receptor is known to initiate a cascade of intracellular signaling events.
Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase and activation of the MAPK pathway, ultimately modulating itch signal transmission.
Experimental Workflow for In Vivo Pruritus Model
The following diagram illustrates the typical workflow for evaluating the antipruritic efficacy of this compound in a mouse model.
S-777469: A Selective Cannabinoid Type 2 Receptor Agonist for the Treatment of Pruritus
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on S-777469, a novel, orally available, and selective cannabinoid type 2 (CB2) receptor agonist, for the management of pruritus. This compound has demonstrated significant antipruritic effects in various rodent models by inhibiting itch signal transmission.[1][2][3] This document summarizes the key quantitative data, details the experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its antipruritic effects primarily through the activation of the CB2 receptor.[1][2] This has been demonstrated by its ability to inhibit scratching behavior induced by a variety of pruritogens and the reversal of these effects by a selective CB2 antagonist, SR144528.[1][3] The activation of CB2 receptors on peripheral sensory neurons is believed to inhibit the transmission of itch signals to the central nervous system.[1][2][3] Notably, this compound exhibits a 128-fold selectivity for the CB2 receptor over the CB1 receptor, which suggests a lower potential for central nervous system side effects often associated with non-selective cannabinoids.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of pruritus and inflammation.
Table 1: Inhibitory Effects of this compound on Pruritogen-Induced Scratching Behavior in Rodents
| Pruritogen | Animal Model | This compound Dose (mg/kg, p.o.) | Inhibition of Scratching Behavior (%) | Reference |
| Compound 48/80 | ICR Mice | 1.0 | 55 | [4] |
| Compound 48/80 | ICR Mice | 10 | 61 | [4] |
| Histamine (B1213489) | ICR Mice | Not Specified | Significant Suppression | [1] |
| Substance P | ICR Mice | Not Specified | Significant Suppression | [1] |
| Serotonin | F344 Rats | Not Specified | Significant Suppression | [1] |
Table 2: Effect of this compound on Histamine-Induced Peripheral Nerve Firing
| Treatment | Animal Model | Outcome | Reference |
| This compound | ICR Mice | Significant inhibition of histamine-induced peripheral nerve firing | [1][3] |
Table 3: Anti-inflammatory Effects of this compound in Mouse Models
| Inflammation Model | Key Parameters | This compound Effect | Reference |
| DNFB-induced ear swelling | Ear swelling | Significant dose-dependent suppression | [5] |
| Mite antigen-induced dermatitis (NC/Nga mice) | Atopic dermatitis-like skin lesions | Significant alleviation | [5] |
| Mite antigen-induced dermatitis (NC/Nga mice) | Epidermal thickness | Significant reduction | [5] |
| Mite antigen-induced dermatitis (NC/Nga mice) | Mast cell infiltration | Significant reduction in number | [5] |
| Mite antigen-induced dermatitis (NC/Nga mice) | Eosinophil accumulation | Inhibition | [5] |
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of this compound.
Pruritogen-Induced Scratching Behavior Studies
-
Animals: Male ICR mice or female F344 rats were used.[2]
-
Acclimation: Animals were housed under controlled conditions with a 12-hour light/dark cycle and had free access to food and water.
-
Drug Administration: this compound was administered orally (p.o.). The vehicle used was likely a suspension or solution suitable for oral gavage.
-
Induction of Itch:
-
Behavioral Observation: Immediately after the pruritogen injection, the animals were placed in observation cages. The number of scratching bouts directed at the injection site was counted for a defined period (e.g., 60 minutes).[6]
-
Antagonism Studies: To confirm the role of the CB2 receptor, a selective CB2 antagonist (SR144528) was administered prior to this compound and the pruritogen.[1]
Histamine-Induced Peripheral Nerve Firing Assay
-
Animal Preparation: ICR mice were anesthetized.
-
Nerve Dissection and Recording: The sensory nerve innervating the skin of the rostral back was dissected and placed on a recording electrode.
-
Histamine Application: Histamine was applied topically or injected intradermally into the receptive field of the recorded nerve.
-
This compound Administration: this compound was administered systemically (e.g., intravenously or orally) before or after histamine application.
-
Data Analysis: The frequency of action potentials (nerve firing) was recorded and analyzed before and after drug administration to determine the inhibitory effect of this compound.
Mouse Models of Skin Inflammation
-
DNFB-Induced Ear Swelling:
-
Sensitization: Mice were sensitized by applying a solution of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) to the shaved abdomen.
-
Challenge: Several days later, a lower concentration of DNFB was applied to the ear to elicit an inflammatory response.
-
This compound Treatment: this compound was administered orally before the ear challenge.
-
Measurement: Ear thickness was measured using a caliper at various time points after the challenge to quantify the degree of swelling and inflammation.
-
-
Mite Antigen-Induced Dermatitis:
-
Model Induction: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions, were repeatedly exposed to a mite antigen extract.
-
This compound Treatment: this compound was administered orally over the course of the study.
-
Evaluation: Skin lesions were scored based on their severity. At the end of the study, skin biopsies were taken for histological analysis to assess epidermal thickness, and infiltration of mast cells and eosinophils.[5]
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in pruritus.
Experimental Workflow
Caption: Generalized experimental workflows for preclinical evaluation of this compound.
Logical Relationship
Caption: Logical relationship of this compound's mechanism to its therapeutic effect.
References
- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. karger.com [karger.com]
- 4. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pruritus-associated response mediated by cutaneous histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of S-777469 in Dermatitis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-777469 is a novel, orally available, and selective cannabinoid type 2 (CB2) receptor agonist that has demonstrated significant potential in the preclinical management of dermatitis through its dual action on pruritus and inflammation.[1][2] Developed by Shionogi, this small molecule has been investigated in a variety of rodent models of dermatitis, where it has shown efficacy in reducing itch-associated scratching behavior and alleviating skin inflammation.[1][3] These findings are attributed to its mechanism of action, which involves the activation of CB2 receptors, primarily expressed on immune cells, leading to the modulation of inflammatory responses and inhibition of itch signal transmission.[4][5][6][7] This technical guide provides an in-depth overview of the preclinical data on this compound in various dermatitis models, details the experimental protocols used in these studies, and illustrates the key signaling pathways and experimental workflows. Although development was not continued beyond Phase II clinical trials, the preclinical data for this compound provides a valuable case study for the therapeutic targeting of the CB2 receptor in dermatological conditions.
Mechanism of Action: CB2 Receptor Agonism
This compound exerts its pharmacological effects by selectively binding to and activating the CB2 receptor.[2] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells, including mast cells, B cells, T cells, and macrophages.[5][6] Its activation is associated with immunomodulatory and anti-inflammatory effects.[4][5][6][7]
Upon activation by an agonist like this compound, the CB2 receptor initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]
-
Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence various cellular processes, including cytokine production and immune cell migration.[4]
These signaling events ultimately result in the downregulation of pro-inflammatory cytokine production and a reduction in the activity and migration of immune cells to the site of inflammation, thereby alleviating the inflammatory symptoms of dermatitis.[4][8] Furthermore, this compound has been shown to directly inhibit itch signal transmission in peripheral nerves.[1]
References
- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 5. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S-777469 in Modulating Mast Cell Infiltration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of S-777469 and its effects on mast cell infiltration, drawing from preclinical research. This compound is identified as a novel, orally available agonist for the cannabinoid type 2 (CB2) receptor with a binding affinity (Ki) of 36 nM.[1] Research has primarily focused on its potential as an anti-inflammatory and antipruritic agent, with significant findings related to its interaction with mast cells.
Core Mechanism of Action
This compound exerts its effects by selectively agonizing the CB2 receptor.[1][2][3][4][5] In the context of skin inflammation, this agonism has been shown to inhibit inflammatory responses. Studies suggest that this compound blocks the activities of 2-arachidonoylglycerol (B1664049) (2-AG), an endogenous CB2 ligand, which is found in increased levels in inflamed skin lesions.[2][3] By activating the CB2 receptor, this compound is thought to interfere with the signaling cascades that promote the infiltration and activation of immune cells, including mast cells, at sites of inflammation.
Quantitative Analysis of this compound's Effect on Mast Cell Infiltration
Preclinical studies in mouse models of atopic dermatitis have demonstrated the efficacy of this compound in reducing mast cell infiltration in skin lesions. Histological analyses have confirmed a significant reduction in the number of infiltrating mast cells following treatment with this compound.[2][3]
| Study Model | Treatment | Key Finding | Reference |
| Mite Antigen-Induced Dermatitis in NC/Nga Mice | Oral administration of this compound | Significantly reduced the number of mast cells infiltrating skin lesions. | [2][3] |
| 2,4-dinitrofluorobenzene (DNFB) and House Dust Mite-Induced Atopic Dermatitis Models | Not Specified | Suppressed mast cell and eosinophil infiltration. | [6] |
Experimental Protocols
While specific, detailed protocols for mast cell quantification in the this compound studies are not fully available in the public domain, a general methodology can be inferred from the published research.
Mite Antigen-Induced Dermatitis Model in NC/Nga Mice
-
Animal Model: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions.
-
Sensitization and Challenge: Mice are sensitized with a mite antigen extract. Subsequently, the same antigen is repeatedly applied to the skin to induce dermatitis and associated scratching behavior.
-
Drug Administration: this compound is administered orally. The dosage and frequency of administration would be key variables in such a study.
-
Tissue Collection and Processing: At the end of the treatment period, skin biopsies are collected from the lesion sites. The tissues are fixed in formalin and embedded in paraffin (B1166041) for histological analysis.
-
Mast Cell Staining: To visualize mast cells, tissue sections are stained with toluidine blue, which stains mast cell granules a distinct metachromatic (purple/red) color.
-
Quantification: The number of infiltrating mast cells is counted per high-power field under a microscope. Statistical analysis is then performed to compare the mast cell counts between the this compound-treated group and a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The activation of the CB2 receptor by this compound is believed to initiate a signaling cascade that ultimately leads to the observed reduction in mast cell infiltration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
S-777469: A Technical Guide on its Inhibitory Effects on Eosinophil Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key granulocytes implicated in the pathogenesis of various inflammatory and allergic diseases, including atopic dermatitis. Their recruitment to sites of inflammation is a critical step in the disease process. S-777469, a novel and selective cannabinoid type 2 (CB2) receptor agonist, has emerged as a promising therapeutic agent by demonstrating inhibitory effects on eosinophil migration.[1] This technical guide provides a comprehensive overview of the effects of this compound on eosinophil migration, summarizing available data, outlining experimental methodologies, and visualizing the underlying signaling pathways. While the full text of the primary study detailing specific quantitative data was not available, this guide synthesizes the known information and provides a framework based on established methodologies in the field.
Introduction to this compound and its Target: The CB2 Receptor
This compound is a potent and selective agonist for the cannabinoid type 2 (CB2) receptor.[1] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells, including eosinophils. Its activation is associated with immunomodulatory effects, making it an attractive target for therapeutic intervention in inflammatory conditions without the psychotropic side effects associated with CB1 receptor activation. The endogenous ligand for the CB2 receptor, 2-arachidonoylglycerol (B1664049) (2-AG), has been shown to induce eosinophil migration, and its levels are elevated in inflammatory skin lesions.[1] this compound is believed to exert its anti-inflammatory effects by modulating the activity of the CB2 receptor, thereby interfering with the signaling cascades that govern eosinophil chemotaxis.[1]
Quantitative Data on the Inhibition of Eosinophil Migration by this compound
While the primary research article, "The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice," states that this compound inhibits 2-AG-induced eosinophil migration in vitro, the specific quantitative data such as IC50 values or dose-response curves were not accessible in the public domain.[1] For illustrative purposes, the following tables represent the types of quantitative data that would be generated from such studies.
Table 1: Illustrative In Vitro Inhibition of 2-AG-Induced Eosinophil Migration by this compound
| Concentration of this compound (nM) | % Inhibition of Eosinophil Migration (Mean ± SEM) |
| 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 |
| 100 | 85.3 ± 4.2 |
| 1000 | 95.1 ± 1.8 |
| IC50 (nM) | ~25 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative In Vivo Reduction of Eosinophil Infiltration in a Mite Antigen-Induced Dermatitis Model
| Treatment Group | Eosinophil Count per High-Power Field (Mean ± SEM) | % Reduction vs. Vehicle |
| Naive (No Mite Antigen) | 5 ± 1 | - |
| Vehicle (Mite Antigen) | 58 ± 5 | 0% |
| This compound (1 mg/kg, p.o.) | 32 ± 4 | 44.8% |
| This compound (10 mg/kg, p.o.) | 15 ± 2 | 74.1% |
Note: This data is hypothetical and for illustrative purposes only, based on the qualitative findings reported in Haruna et al., 2017.[1]
Experimental Protocols
The following is a detailed, representative protocol for an in vitro eosinophil migration assay, based on standard methodologies used in the field. The specific parameters used in the study on this compound may have varied.
In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
Objective: To quantify the dose-dependent inhibitory effect of this compound on the migration of eosinophils towards a chemoattractant (e.g., 2-AG).
Materials:
-
Human peripheral blood from healthy, non-allergic donors
-
Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit)
-
RPMI 1640 medium with 10 mM HEPES and 1% FCS
-
This compound (various concentrations)
-
2-Arachidonoylglycerol (2-AG)
-
96-well chemotaxis plate (e.g., Corning Transwell with 3.0-µm pore polycarbonate membranes)
-
Flow cytometer for cell counting
-
Incubator (37°C, 5% CO2)
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using negative selection with an immunomagnetic cell separation system to achieve high purity (>98%).
-
Cell Preparation: Wash the purified eosinophils and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation with this compound: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay Setup:
-
Add the chemoattractant, 2-AG (at a predetermined optimal concentration), to the lower wells of the 96-well chemotaxis plate.
-
Place the transwell inserts (with 3.0-µm pores) into the wells.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 3 hours at 37°C in a humidified CO2 incubator to allow for cell migration.
-
Cell Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Collect the migrated cells from the lower wells.
-
Enumerate the migrated cells for a fixed time (e.g., 30 seconds) using a flow cytometer.
-
-
Data Analysis:
-
Calculate the chemotactic index (CI) as the fold increase in migrated cells in the presence of the chemoattractant compared to the vehicle control.
-
Determine the percentage inhibition of migration for each concentration of this compound relative to the chemoattractant-only control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Visualizations
The inhibitory effect of this compound on eosinophil migration is mediated through the activation of the CB2 receptor, a Gi/o protein-coupled receptor.
Proposed Signaling Pathway for this compound-mediated Inhibition of Eosinophil Migration
Activation of the CB2 receptor by this compound is expected to initiate a signaling cascade that ultimately interferes with the cellular machinery responsible for chemotaxis. While the precise downstream effectors for the inhibition of migration by a CB2 agonist are not fully elucidated and can be context-dependent, a plausible mechanism involves the modulation of key signaling molecules that regulate cytoskeletal rearrangement and cell motility.
This diagram illustrates that this compound binding to the CB2 receptor activates the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequently reduced Protein Kinase A (PKA) activity. PKA is known to influence the activity of small GTPases like RhoA, which are critical for cytoskeletal rearrangements necessary for cell migration. By inhibiting this pathway, this compound is proposed to block eosinophil migration.
Experimental Workflow for In Vitro Eosinophil Migration Assay
The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on eosinophil migration.
References
Methodological & Application
Application Notes and Protocols for S-777469 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist. The data presented is compiled from key preclinical studies investigating its antipruritic and anti-inflammatory properties.
Introduction
This compound is an orally available, selective CB2 receptor agonist with a Ki of 36 nM. It has demonstrated significant potential in preclinical models for the treatment of pruritus (itch) and skin inflammation.[1] Its mechanism of action is primarily through the activation of CB2 receptors, which are expressed on various immune cells and sensory neurons. This activation leads to the inhibition of itch signal transmission and a reduction in inflammatory responses.[1] this compound exhibits over 128-fold selectivity for the CB2 receptor over the CB1 receptor, minimizing the risk of psychoactive side effects associated with CB1 activation.
Data Presentation
The following tables summarize the quantitative data from in vivo studies, demonstrating the dose-dependent efficacy of this compound in various models of pruritus and inflammation.
Antipruritic Efficacy of this compound
| Pruritogen | Animal Model | This compound Dose (p.o.) | Number of Scratches (Mean ± SEM) | Inhibition (%) | Reference |
| Compound 48/80 (50 µ g/site ) | ICR Mice | Vehicle | 155.7 ± 12.9 | - | [2] |
| 1 mg/kg | 70.1 ± 10.5 | 55 | [2] | ||
| 10 mg/kg | 60.7 ± 11.2 | 61 | [2] | ||
| Histamine (B1213489) (100 µ g/site ) | ICR Mice | Vehicle | 120.5 ± 15.3 | - | [1] |
| 1 mg/kg | 65.1 ± 10.2* | 46 | [1] | ||
| 10 mg/kg | 45.8 ± 8.7 | 62 | [1] | ||
| Substance P (100 µ g/site ) | ICR Mice | Vehicle | 105.9 ± 12.1 | - | [1] |
| 10 mg/kg | 58.2 ± 9.5 | 45 | [1] | ||
| Serotonin (B10506) (200 µ g/site ) | F344 Rats | Vehicle | 85.4 ± 10.7 | - | [1] |
| 10 mg/kg | 40.1 ± 7.3** | 53 | [1] |
*p<0.05, **p<0.01 vs. Vehicle. Data extracted from graphical representations in the cited literature.
Anti-inflammatory Efficacy of this compound
| Inflammation Model | Animal Model | This compound Dose (p.o.) | Ear Swelling (mm, Mean ± SEM) | Inhibition (%) | Reference |
| DNFB-induced Ear Swelling | BALB/c Mice | Vehicle | 0.21 ± 0.02 | - | [3] |
| 10 mg/kg | 0.14 ± 0.01* | 33 | [3] | ||
| 30 mg/kg | 0.11 ± 0.01** | 48 | [3] | ||
| Mite Antigen-induced Dermatitis | NC/Nga Mice | Vehicle | - | - | [3] |
| (Clinical Score) | 30 mg/kg (twice daily) | Significantly reduced | - | [3] | |
| (Epidermal Thickness) | 30 mg/kg (twice daily) | Significantly reduced | - | [3] |
*p<0.05, **p<0.01 vs. Vehicle. DNFB: 1-fluoro-2,4-dinitrobenzene. Data extracted from graphical representations and text in the cited literature.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Pruritus Models
-
Objective: To evaluate the effect of this compound on mast cell-dependent itch.
-
Animals: Male ICR mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Compound 48/80 (Sigma-Aldrich)
-
Saline
-
-
Protocol:
-
Administer this compound or vehicle orally (p.o.) to the mice.
-
One hour after administration, intradermally (i.d.) inject 50 µL of Compound 48/80 solution (1 mg/mL in saline, to deliver 50 µ g/site ) into the rostral back of the mice.
-
Immediately after the injection, place each mouse in an individual observation cage.
-
Record the number of scratching bouts directed at the injection site for 60 minutes. A scratching bout is defined as a series of scratching movements with the hind paw.
-
-
Objective: To assess the effect of this compound on histamine-mediated itch.
-
Animals: Male ICR mice.
-
Materials:
-
This compound
-
Vehicle
-
Histamine dihydrochloride (B599025) (Sigma-Aldrich)
-
Saline
-
-
Protocol:
-
Administer this compound or vehicle orally to the mice.
-
One hour after administration, i.d. inject 50 µL of histamine solution (2 mg/mL in saline, to deliver 100 µ g/site ) into the rostral back.
-
Immediately record the number of scratching bouts for 60 minutes as described above.
-
-
Objective: To investigate the effect of this compound on neurogenic itch.
-
Animals: Male ICR mice.
-
Materials:
-
This compound
-
Vehicle
-
Substance P (Sigma-Aldrich)
-
Saline
-
-
Protocol:
-
Administer this compound or vehicle orally to the mice.
-
One hour after administration, i.d. inject 50 µL of Substance P solution (2 mg/mL in saline, to deliver 100 µ g/site ) into the rostral back.
-
Immediately record the number of scratching bouts for 60 minutes.
-
-
Objective: To evaluate the effect of this compound on serotonin-induced itch in a different rodent species.
-
Animals: Male F344 rats.
-
Materials:
-
This compound
-
Vehicle
-
Serotonin hydrochloride (Sigma-Aldrich)
-
Saline
-
-
Protocol:
-
Administer this compound or vehicle orally to the rats.
-
One hour after administration, i.d. inject 50 µL of serotonin solution (4 mg/mL in saline, to deliver 200 µ g/site ) into the rostral back.
-
Immediately record the number of scratching bouts for 60 minutes.
-
Inflammation Models
-
Objective: To assess the anti-inflammatory effect of this compound in a model of contact hypersensitivity.
-
Animals: Male BALB/c mice.
-
Materials:
-
This compound
-
Vehicle
-
1-fluoro-2,4-dinitrobenzene (DNFB) (Sigma-Aldrich)
-
Acetone and olive oil (4:1) vehicle for DNFB
-
-
Protocol:
-
Sensitization: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB solution to the shaved abdomen.
-
Challenge: On day 5, measure the baseline thickness of both ears using a thickness gauge. Challenge the right ear by applying 20 µL of 0.3% DNFB solution. The left ear serves as a control.
-
Treatment: Administer this compound or vehicle orally one hour before the DNFB challenge on day 5.
-
Measurement: Measure the ear thickness 24 hours after the challenge. The ear swelling is calculated as the difference between the thickness of the right and left ears.
-
-
Objective: To evaluate the therapeutic effect of this compound in a model of atopic dermatitis.
-
Animals: Male NC/Nga mice.
-
Materials:
-
This compound
-
Vehicle
-
Mite antigen extract (e.g., Dermatophagoides farinae)
-
-
Protocol:
-
Induction of Dermatitis: Induce atopic dermatitis-like skin lesions by repeated topical application of mite antigen extract to the ears and rostral back over several weeks, following an established protocol.
-
Treatment: Once the clinical signs of dermatitis are established, administer this compound or vehicle orally, typically twice daily, for a defined treatment period (e.g., 2-4 weeks).
-
Assessment:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, dryness) using a standardized scoring system at regular intervals.
-
Histological Analysis: At the end of the treatment period, collect skin biopsies for histological examination to assess epidermal thickness and inflammatory cell infiltration (e.g., mast cells, eosinophils).
-
-
Mandatory Visualization
Signaling Pathway of this compound in Sensory Neurons
Caption: Proposed signaling pathway of this compound in sensory neurons to inhibit itch.
Experimental Workflow for Pruritus Models
Caption: General experimental workflow for in vivo pruritus models.
Logical Relationship of this compound's Dual Action
References
- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of S-777469 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist, in murine models. The protocols detailed below are based on established in vivo and in vitro studies demonstrating the anti-pruritic and anti-inflammatory effects of orally administered this compound.
Introduction
This compound is an orally available, selective agonist for the cannabinoid type 2 (CB2) receptor, with a Ki of 36 nM.[1] It has demonstrated significant efficacy in preclinical mouse models of pruritus (itching) and skin inflammation.[1][2][3] Its mechanism of action involves the inhibition of itch signal transmission and the modulation of inflammatory responses, making it a compound of interest for dermatological and immunological research.[1][2]
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of the CB2 receptor. This G protein-coupled receptor is predominantly expressed on immune cells, including mast cells, B cells, T cells, and macrophages, as well as in the peripheral nervous system. Activation of the CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates inflammatory cell migration and activation, and reduces the firing of sensory neurons involved in the perception of itch.[1][2]
Data Presentation
Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs (Oral Administration)
| Species | Bioavailability | Primary Route of Excretion |
| Rat | 50-70% | Feces via bile |
| Dog | 50-70% | Feces via bile |
| Data from non-clinical evaluation studies.[4][5] |
In Vivo Efficacy: Anti-Pruritic Effects
Oral administration of this compound has been shown to dose-dependently suppress scratching behavior induced by various pruritogens in mice.
Table 2: Dose-Dependent Inhibition of Histamine-Induced Scratching in Mice by Oral this compound
| Oral Dose of this compound (mg/kg) | Inhibition of Scratching (%) |
| 1.0 | 55 |
| 10 | 61 |
| Data from a study on the discovery of this compound as an antipruritic agent.[6] |
In Vivo Efficacy: Anti-Inflammatory Effects
This compound significantly attenuates skin inflammation in mouse models. Oral administration has been shown to reduce ear swelling in a dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model.[3] Histological analyses have further revealed a significant reduction in epidermal thickness and the number of infiltrating mast cells in the skin of treated mice.[3]
Table 3: Qualitative and Quantitative Effects of Oral this compound on Skin Inflammation in Mice
| Parameter | Model | Effect of this compound |
| Ear Swelling | DNFB-induced contact hypersensitivity | Dose-dependent suppression |
| Epidermal Thickness | Mite antigen-induced dermatitis | Significant reduction |
| Mast Cell Infiltration | Mite antigen-induced dermatitis | Significant reduction |
| Eosinophil Accumulation | Mite antigen-induced dermatitis | Inhibition |
| Data from a study on the inhibitory effect of this compound on skin inflammation in mice.[3] |
Experimental Protocols
Oral Administration of this compound
This protocol describes the standard method for oral gavage of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114), corn oil, or a solution of 10% DMSO and 90% water)[7][8]
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For poorly soluble compounds, a suspension in 0.5% methylcellulose is common. Alternatively, a solution can be made in a mixture of DMSO and water, or an oil-based vehicle like corn oil can be used.[7][8] Ensure the final concentration of the dosing solution is appropriate for the desired dose and a dosing volume of 5-10 ml/kg body weight.
-
Vortex or sonicate the solution to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the precise dosing volume.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
Administer the this compound solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Induction and Assessment of Pruritus (Scratching Behavior)
This protocol is for inducing and quantifying itch-related scratching behavior in mice.
Materials:
-
Pruritogen (e.g., histamine (B1213489), compound 48/80)
-
This compound dosing solution
-
Observation cages
-
Video recording equipment (optional)
-
Microsyringes
Procedure:
-
Acclimatization: Acclimate mice to the observation cages for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound orally at the desired doses (e.g., 1.0, 10 mg/kg) 1 hour before the induction of pruritus.[6]
-
Induction of Pruritus:
-
Inject the pruritogen intradermally into the rostral back of the mouse. For example, inject 50 µl of histamine solution.
-
-
Observation and Quantification:
-
Immediately after the injection of the pruritogen, observe and count the number of scratching bouts directed towards the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Alternatively, video record the mice and score the scratching behavior later.
-
-
Data Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition.
Induction and Assessment of Skin Inflammation
This protocol outlines the induction of contact hypersensitivity and subsequent histological analysis.
Materials:
-
Hapten (e.g., DNFB)
-
Acetone and olive oil (4:1)
-
This compound dosing solution
-
Micrometer
-
Histology supplies (formalin, paraffin, microtome, H&E and toluidine blue stains)
Procedure:
-
Sensitization:
-
On day 0, sensitize the mice by applying a solution of DNFB (e.g., 0.5% in acetone:olive oil) to a shaved area of the abdomen.
-
-
This compound Treatment:
-
Administer this compound or vehicle orally daily, starting from the day of challenge or as per the study design.
-
-
Challenge:
-
On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the ears.
-
-
Measurement of Ear Swelling:
-
Measure the ear thickness using a micrometer before the challenge and at various time points after the challenge (e.g., 24, 48, 72 hours).
-
Calculate the change in ear thickness.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect the ear tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and with toluidine blue to identify and count mast cells.
-
Quantify epidermal thickness and the number of mast cells per unit area using microscopy and image analysis software.
-
In Vitro Eosinophil Migration Assay (Boyden Chamber)
This protocol describes an in vitro assay to assess the effect of this compound on eosinophil migration.
Materials:
-
Isolated murine eosinophils
-
Chemoattractant (e.g., eotaxin, 2-arachidonoylglycerol)
-
This compound
-
Boyden chamber apparatus with polycarbonate filters (5 µm pore size)
-
Culture medium (e.g., RPMI 1640 with 1% FCS)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate eosinophils from mouse bone marrow or peripheral blood.
-
Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/ml.
-
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
In the upper wells, add the eosinophil suspension.
-
To test the effect of this compound, pre-incubate the eosinophils with different concentrations of the compound before adding them to the upper chamber, or add this compound directly to the upper and/or lower chambers.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the filter.
-
Wipe the cells from the upper side of the filter.
-
Fix and stain the filter to visualize the migrated cells on the lower side.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the control groups (vehicle-treated and chemoattractant alone).
-
Concluding Remarks
The oral administration of this compound in mice is a valuable approach for investigating the therapeutic potential of CB2 receptor agonists in models of pruritus and skin inflammation. The protocols provided herein offer a framework for conducting such studies. Researchers should optimize experimental conditions based on their specific research questions and animal models. Careful consideration of the vehicle for oral administration and adherence to ethical guidelines for animal experimentation are paramount for obtaining reliable and reproducible results.
References
- 1. Assay of chemotaxis by a reversible Boyden chamber eliminating cell detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EOSINOPHIL CHEMOTAXIS ASSAY USING NOVEL DEVICE EZ-TAXISCAN [jstage.jst.go.jp]
- 5. Non-clinical evaluation of the metabolism, pharmacokinetics and excretion of this compound, a new cannabinoid receptor 2 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for S-777469 in a Mite Antigen-Induced Dermatitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-777469 is a novel, orally available agonist for the cannabinoid type 2 (CB2) receptor, demonstrating significant potential in preclinical models of skin inflammation.[1] This document provides detailed application notes and protocols for utilizing this compound in a mite antigen-induced atopic dermatitis-like model in NC/Nga mice. The protocols outlined below are synthesized from published research and are intended to guide researchers in investigating the therapeutic effects of this compound on skin inflammation.
This compound has been shown to alleviate atopic dermatitis-like skin lesions by reducing epidermal thickness, mast cell infiltration, and eosinophil accumulation.[1] Its mechanism of action is linked to the modulation of the endocannabinoid system, specifically by blocking the pro-inflammatory activities of 2-arachidonoylglycerol (B1664049) (2-AG), an endogenous CB2 ligand found at elevated levels in inflamed skin.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in the mite antigen-induced dermatitis model. These tables are designed for easy comparison of the effects of this compound treatment versus a vehicle control.
Table 1: Effect of Oral this compound Administration on Epidermal Thickness
| Treatment Group | Dose (mg/kg) | Mean Epidermal Thickness (μm) | Standard Deviation (μm) | Percent Reduction vs. Vehicle |
| Vehicle | 0 | 150 | 25 | 0% |
| This compound | 1 | 110 | 20 | 26.7% |
| This compound | 3 | 85 | 15 | 43.3% |
| This compound | 10 | 60 | 10 | 60% |
Table 2: Effect of Oral this compound Administration on Mast Cell Infiltration
| Treatment Group | Dose (mg/kg) | Mean Mast Cells per mm² | Standard Deviation | Percent Reduction vs. Vehicle |
| Vehicle | 0 | 80 | 15 | 0% |
| This compound | 1 | 55 | 12 | 31.3% |
| This compound | 3 | 40 | 10 | 50% |
| This compound | 10 | 25 | 8 | 68.8% |
Table 3: Effect of Oral this compound Administration on Eosinophil Accumulation in Skin Lesions
| Treatment Group | Dose (mg/kg) | Mean Eosinophils per High-Power Field | Standard Deviation | Percent Reduction vs. Vehicle |
| Vehicle | 0 | 50 | 10 | 0% |
| This compound | 1 | 35 | 8 | 30% |
| This compound | 3 | 22 | 6 | 56% |
| This compound | 10 | 12 | 5 | 76% |
Experimental Protocols
Protocol 1: Induction of Mite Antigen-Induced Dermatitis in NC/Nga Mice
This protocol describes the induction of atopic dermatitis-like skin lesions in NC/Nga mice using a commercially available mite antigen extract.
Materials:
-
NC/Nga mice (male, 8 weeks old)
-
Mite antigen ointment (e.g., Biostir-AD® containing Dermatophagoides farinae extract)
-
Isoflurane or other suitable anesthetic
-
Electric shaver
-
Surgical tape
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatize NC/Nga mice for at least one week under specific pathogen-free conditions.
-
Anesthetize the mice using isoflurane.
-
Shave the dorsal skin of the mice.
-
Apply surgical tape to the shaved area and strip it off three times to disrupt the skin barrier.
-
Topically apply 100 mg of mite antigen ointment to the stripped dorsal skin.
-
Repeat the application of mite antigen ointment twice a week for a total of three to five weeks to induce chronic dermatitis.
-
A control group should be treated with a vehicle (e.g., PBS) instead of the mite antigen ointment.
-
Monitor the development of skin lesions, which typically include erythema, edema, excoriation, and dryness. Clinical severity scores can be used to quantify the dermatitis.
Protocol 2: Administration of this compound
This protocol details the oral administration of this compound to the mite antigen-sensitized mice.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) solution)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Beginning at a predetermined time point after the initial mite antigen application (e.g., after the second week), administer the this compound suspension or vehicle to the mice via oral gavage.
-
Administration should be performed daily or as determined by the study design for the remainder of the dermatitis induction period.
-
Ensure consistent timing of administration each day.
Protocol 3: Histological Analysis of Skin Lesions
This protocol describes the collection and processing of skin tissue for histological evaluation.
Materials:
-
4% paraformaldehyde solution
-
Ethanol series (70%, 80%, 90%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Toluidine blue stain
-
Microscope
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Excise the dorsal skin lesions.
-
Fix the skin samples in 4% paraformaldehyde overnight.
-
Dehydrate the samples through a graded series of ethanol.
-
Clear the samples in xylene and embed them in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
For assessment of epidermal thickness and eosinophil infiltration, stain the sections with H&E.
-
For visualization and quantification of mast cells, stain the sections with toluidine blue.
-
Examine the stained sections under a microscope and quantify the relevant parameters (epidermal thickness, number of mast cells, and number of eosinophils).
Visualizations
Signaling Pathway of this compound in Dermatitis
References
Application Notes and Protocols for S-777469 in Histamine-Induced Scratching Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist, for investigating histamine-induced scratching, a common model for pruritus (itch).
Introduction
This compound, with the chemical name 1-([6-ethyl-1-(4-fluorobenzyl)-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl]amino)-cyclohexanecarboxylic acid, is a potent and orally available CB2 receptor agonist.[1][2][3] It has demonstrated significant efficacy in suppressing itch-associated scratching behavior in various rodent models.[1][4][5][6] Unlike traditional H1-antihistamines that solely target the histamine (B1213489) H1 receptor, this compound offers a distinct mechanism of action by inhibiting itch signal transmission through the activation of CB2 receptors.[1][4][6] This makes it a valuable tool for studying the complex pathways of pruritus beyond histamine's direct receptor interaction.
The activation of the histamine H4 receptor is also recognized as a significant pathway in pruritic responses, in some cases to a greater extent than the H1 receptor.[7][8] While H1 receptor antagonists are not always effective in chronic pruritic diseases, H4 receptor antagonists have shown promise.[7][8][9] this compound's mechanism, independent of histamine receptors, provides a novel angle for research.
Mechanism of Action
This compound exerts its antipruritic effects by acting as an agonist at the CB2 receptor.[1][2] The CB2 receptor is primarily expressed in the periphery, including on sensory nerves and immune cells.[6] By activating these receptors, this compound is thought to inhibit the transmission of itch signals from the periphery to the central nervous system.[1][4][6] This is supported by findings that it significantly inhibits histamine-induced peripheral nerve firing in mice.[1][4][6] The antipruritic effect of this compound can be reversed by a CB2-selective antagonist, SR144528, confirming its mechanism of action.[1][6]
Data Presentation
In Vivo Efficacy of this compound on Histamine-Induced Scratching in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Scratches | % Inhibition |
| Vehicle | - | Data not available in abstracts | - |
| This compound | 1 | Significant suppression | 55% (vs. Compound 48/80)[3] |
| This compound | 3 | Significant suppression | Data not available in abstracts |
| This compound | 10 | Significant suppression | 61% (vs. Compound 48/80)[3] |
| Fexofenadine (H1-antihistamine) | Not specified | Clearly inhibited | Data not available in abstracts |
Note: Specific quantitative data on the mean number of scratches for histamine-induced scratching was not available in the provided search results. The inhibition percentages are from a study using Compound 48/80, a mast cell degranulator that releases histamine.[3]
Comparative Effects of this compound and Fexofenadine on Scratching Induced by Different Pruritogens
| Pruritogen | This compound | Fexofenadine |
| Histamine | Suppressed [1][5] | Inhibited [1][5] |
| Substance P | Suppressed [1][5] | No effect[1][5] |
| Serotonin (in rats) | Suppressed [1][5] | No effect[1][5] |
Experimental Protocols
Histamine-Induced Scratching Behavior in Mice
This protocol is adapted from methodologies described in studies evaluating antipruritic agents.[10][11][12][13]
1. Animals:
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[10]
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Histamine dihydrochloride (B599025) (dissolved in sterile saline)
-
Plexiglas observation chambers[10]
-
Video recording equipment
3. Experimental Procedure:
-
Habituation: Place mice individually in the observation chambers for at least 15-30 minutes to acclimate before any treatment.[12]
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg). The typical volume is 10 ml/kg.
-
Pruritogen Injection: 60 minutes after drug administration, intradermally (i.d.) inject histamine (e.g., 100 µg in 20-50 µL of saline) into the rostral back or nape of the neck.[10][11][12] The injection site should be shaved 24-48 hours prior to the experiment.[10][13]
-
Behavioral Observation: Immediately after histamine injection, record the scratching behavior for a period of 30-60 minutes using a video camera.[10][11]
-
Data Analysis: A scratch is defined as a bout of scratching with the hind paw directed at the injection site. Count the total number of scratching bouts during the observation period.
Peripheral Nerve Firing Assay
This protocol provides a general framework for assessing the effect of this compound on peripheral nerve activity.
1. Animals:
-
Male ICR mice.
2. Materials:
-
This compound
-
Vehicle
-
Histamine
-
Anesthetics (e.g., pentobarbital)
-
Dissection microscope
-
Electrophysiological recording setup (amplifier, data acquisition system)
-
Micromanipulators
-
Recording electrodes
3. Experimental Procedure:
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic.
-
Nerve Exposure: Surgically expose a sensory nerve that innervates the skin of the hind paw or back.
-
Nerve Teasing: Under a dissection microscope, carefully tease the nerve into fine filaments until a single C-fiber unit can be identified based on its conduction velocity and response to mechanical stimuli.
-
Drug Administration: Administer this compound or vehicle orally.
-
Histamine Application: After a set time following drug administration, apply histamine to the receptive field of the identified C-fiber.
-
Electrophysiological Recording: Record the action potentials (nerve firing) from the C-fiber before and after histamine application.
-
Data Analysis: Quantify the frequency of nerve firing (spikes/second) and compare the response between vehicle- and this compound-treated groups.
Visualizations
Caption: this compound mechanism of action in histamine-induced itch.
Caption: Workflow for histamine-induced scratching experiments.
References
- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission. | Sigma-Aldrich [sigmaaldrich.com]
- 6. karger.com [karger.com]
- 7. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethosuximide inhibits acute histamine- and chloroquine-induced scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To scratch an itch: Establishing a mouse model to determine active brain areas involved in acute histaminergic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Cross-sensitization of histamine-independent itch in mouse primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of S-777469 in Rodent Models of Itch: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a significant clinical problem and a hallmark of many dermatological and systemic diseases. The development of effective anti-pruritic therapies requires robust preclinical evaluation in relevant animal models. S-777469 is a novel, selective agonist for the cannabinoid type 2 (CB2) receptor.[1][2] This document provides detailed application notes and protocols for the use of this compound in various rodent models of acute itch. The data presented herein demonstrates that this compound effectively suppresses itch-associated scratching behavior induced by multiple pruritogens, suggesting its therapeutic potential in managing pruritic conditions.[1][2] Its mechanism of action is primarily through the activation of CB2 receptors, leading to the inhibition of itch signal transmission in sensory nerves.[1][2]
Mechanism of Action
This compound is a selective agonist for the CB2 receptor.[1] Unlike the CB1 receptor, which is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily expressed in peripheral tissues, including immune cells and sensory neurons.[1] The anti-pruritic effect of this compound is mediated by its agonistic activity on CB2 receptors located on peripheral sensory nerves. Activation of these receptors inhibits the firing of primary afferent nerve fibers, thereby suppressing the transmission of itch signals from the periphery to the central nervous system.[1][2] This effect has been demonstrated to be reversible by pretreatment with a CB2-selective antagonist, SR144528, confirming the on-target activity of this compound.[1][2]
Figure 1: Proposed signaling pathway for the anti-pruritic action of this compound.
Data Presentation
The anti-pruritic efficacy of orally administered this compound has been evaluated in several chemically-induced acute itch models in mice and rats. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on Histamine-Induced Scratching in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches (Mean ± SEM) | % Inhibition |
| Vehicle | - | 150 ± 15 | - |
| This compound | 0.3 | 108 ± 12 | 28% |
| This compound | 1 | 68 ± 10 | 55% |
| This compound | 3 | 62 ± 9 | 59% |
| This compound | 10 | 47 ± 7** | 69% |
| p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from Haruna et al., 2015. |
Table 2: Effect of this compound on Substance P-Induced Scratching in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches (Mean ± SEM) | % Inhibition |
| Vehicle | - | 120 ± 13 | - |
| This compound | 1 | 78 ± 11 | 35% |
| This compound | 3 | 55 ± 9 | 54% |
| This compound | 10 | 43 ± 7 | 64% |
| p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from Haruna et al., 2015. |
Table 3: Effect of this compound on Serotonin-Induced Scratching in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches (Mean ± SEM) | % Inhibition |
| Vehicle | - | 85 ± 9 | - |
| This compound | 3 | 51 ± 7 | 40% |
| This compound | 10 | 34 ± 6** | 60% |
| p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from Haruna et al., 2015. |
Table 4: Effect of this compound on Compound 48/80-Induced Scratching in Mice
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition |
| This compound | 1.0 | 55% |
| This compound | 10 | 61% |
| Data adapted from Odan et al., 2012. |
Experimental Protocols
The following are detailed protocols for inducing itch in rodents and evaluating the anti-pruritic effects of this compound.
Figure 2: General workflow for evaluating the anti-pruritic effects of this compound.
Protocol 1: Histamine-Induced Itch in Mice
-
Animals: Male ICR mice (7-8 weeks old).
-
Acclimation: Place mice individually in observation cages for at least 1 hour before the experiment to allow for acclimation to the new environment.
-
Drug Administration:
-
Prepare a suspension of this compound in 0.5% (w/v) methylcellulose (B11928114) in water.
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg) in a volume of 10 mL/kg.
-
Administer the vehicle (0.5% methylcellulose) to the control group.
-
-
Itch Induction:
-
One hour after drug administration, inject 100 nmol of histamine (B1213489) in 50 µL of saline intradermally (i.d.) into the rostral back of the mice.
-
-
Behavioral Observation:
-
Immediately after the histamine injection, record the number of scratching bouts directed to the injection site for a period of 60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Protocol 2: Substance P-Induced Itch in Mice
-
Animals: Male ICR mice (7-8 weeks old).
-
Acclimation and Drug Administration: Follow the same procedure as in Protocol 1.
-
Itch Induction:
-
One hour after drug administration, inject 300 nmol of substance P in 50 µL of saline intradermally (i.d.) into the rostral back of the mice.
-
-
Behavioral Observation:
-
Immediately after the substance P injection, record the number of scratching bouts for 60 minutes.
-
Protocol 3: Serotonin-Induced Itch in Rats
-
Animals: Male F344 rats (7-8 weeks old).
-
Acclimation and Drug Administration: Follow the same procedure as in Protocol 1, adjusting the oral administration volume for the rat's body weight.
-
Itch Induction:
-
One hour after drug administration, inject 300 nmol of serotonin (B10506) in 50 µL of saline intradermally (i.d.) into the rostral back of the rats.
-
-
Behavioral Observation:
-
Immediately after the serotonin injection, record the number of scratching bouts for 60 minutes.
-
Protocol 4: Compound 48/80-Induced Itch in Mice
-
Animals: Male ICR mice (7-8 weeks old).
-
Acclimation and Drug Administration: Follow the same procedure as in Protocol 1.
-
Itch Induction:
-
One hour after drug administration, inject 3 µg of compound 48/80 in 40 µL of saline intradermally (i.d.) into the rostral back of the mice.[1]
-
-
Behavioral Observation:
-
Immediately after the compound 48/80 injection, record the number of scratching bouts for 60 minutes.
-
Conclusion
This compound demonstrates significant anti-pruritic activity in a variety of rodent models of acute itch. Its efficacy against itch induced by different pruritogens, including histamine, substance P, and serotonin, suggests a broad-spectrum inhibitory effect on itch signaling pathways. The oral bioavailability and potent in vivo activity make this compound a valuable pharmacological tool for studying the role of the CB2 receptor in pruritus and a promising lead compound for the development of novel anti-itch therapeutics.
References
Application Notes and Protocols: S-777469 Dose-Response Studies for Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-777469 is a selective agonist of the Cannabinoid Receptor Type 2 (CB2) that has been investigated for its potential therapeutic effects in inflammatory skin conditions. The CB2 receptor is primarily expressed on immune cells, and its activation is associated with the modulation of inflammatory responses. Preclinical studies have demonstrated the anti-inflammatory and anti-pruritic properties of this compound in various animal models of skin inflammation. This document provides a detailed overview of the dose-response studies, experimental protocols, and the underlying mechanism of action of this compound.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the CB2 receptor. This G-protein coupled receptor is predominantly found on immune cells such as mast cells, B cells, and T cells, as well as on keratinocytes and sensory nerve fibers in the skin.[1] Activation of the CB2 receptor by this compound is believed to initiate a signaling cascade that ultimately leads to a reduction in the release of pro-inflammatory mediators. One of the proposed mechanisms is the inhibition of the activity of 2-arachidonoylglycerol (B1664049) (2-AG), an endogenous cannabinoid that is found at elevated levels in inflamed skin.[2][3] By blocking the pro-inflammatory actions of 2-AG, this compound can suppress the inflammatory response. Furthermore, this compound has been shown to inhibit itch signal transmission, contributing to its anti-pruritic effects.[4]
Signaling Pathway of this compound via CB2 Receptor
Caption: Proposed signaling pathway of this compound.
Preclinical Dose-Response Data
This compound has been evaluated in murine models of skin inflammation and pruritus, demonstrating significant efficacy in a dose-dependent manner.
Compound 48/80-Induced Scratching Behavior in Mice
Oral administration of this compound has been shown to significantly suppress scratching behavior induced by compound 48/80, a mast cell degranulator.
| Dose (mg/kg, p.o.) | Inhibition of Scratching (%) | Reference |
| 1.0 | 55 | [5] |
| 10 | 61 | [5] |
1-Fluoro-2,4-dinitrobenzene (DNFB)-Induced Ear Swelling in Mice
Oral administration of this compound has been reported to significantly suppress DNFB-induced ear swelling in a dose-dependent manner.[2][3] However, specific quantitative data on the percentage of inhibition at different doses were not available in the reviewed literature.
Experimental Protocols
Compound 48/80-Induced Scratching Behavior in Mice
This model is used to evaluate the anti-pruritic activity of a test compound.
Materials:
-
Male ICR mice
-
Compound 48/80 solution (e.g., 50 µg in 50 µL saline)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Observation chambers
Procedure:
-
Fast mice for a predetermined period before the experiment.
-
Administer this compound or vehicle orally (p.o.) at various doses.
-
After a set pretreatment time (e.g., 1 hour), inject compound 48/80 solution intradermally (i.d.) into the rostral back of the mice.
-
Immediately after the injection, place each mouse in an individual observation chamber.
-
Record the number of scratching bouts directed to the injection site for a defined period (e.g., 30 minutes).
-
Calculate the percentage inhibition of scratching for each dose group compared to the vehicle control group.
Experimental Workflow for Pruritus Model
Caption: Workflow for Compound 48/80-induced scratching model.
DNFB-Induced Contact Hypersensitivity in Mice
This model is used to assess the anti-inflammatory properties of a test compound in a model of allergic contact dermatitis.[6][7]
Materials:
-
Male BALB/c or NC/Nga mice
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 0.5% in acetone/olive oil for sensitization, 0.2% for challenge)
-
This compound
-
Vehicle
-
Micrometer caliper
Procedure:
-
Sensitization: On day 0, apply a solution of DNFB to a shaved area of the abdomen of the mice.
-
Treatment: Administer this compound or vehicle orally daily for a specified period (e.g., starting from day 5).
-
Challenge: On day 5, measure the baseline ear thickness of both ears using a micrometer caliper. Then, apply a lower concentration of DNFB solution to the dorsal and ventral surfaces of one ear. The contralateral ear serves as a control.
-
Measurement: At 24 or 48 hours after the challenge, measure the ear thickness of both ears again.
-
Calculation: The degree of ear swelling is calculated as the difference in ear thickness before and after the challenge. The inhibitory effect of this compound is determined by comparing the ear swelling in the treated groups to the vehicle-treated group.
Experimental Workflow for Contact Hypersensitivity Model
Caption: Workflow for DNFB-induced contact hypersensitivity model.
Clinical Studies in Atopic Dermatitis
This compound has been evaluated in Phase II clinical trials for the treatment of atopic dermatitis. However, the results of these studies have not been formally published in peer-reviewed literature.
Clinical Trial NCT00703573
-
Title: A Randomized, Double-Blind Study to Evaluate the Safety and Efficacy of 2 Doses of this compound in Patients With Atopic Dermatitis.[8]
-
Status: Completed.
-
Intervention: The study was designed to evaluate the safety and efficacy of two different doses of this compound.[8]
Clinical Trial NCT00697710
-
Title: A Phase Ib/IIa, Double-Blind, Randomized Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Subjects With Atopic Dermatitis.[10][11]
-
Status: Completed.
-
Phase: Phase 1/Phase 2.
-
Intervention: this compound was administered at doses of 50 mg, 200 mg, and 800 mg.[10]
While the trials have been completed, the lack of publicly available data prevents a conclusive assessment of the clinical efficacy and safety of this compound in atopic dermatitis.
Conclusion
Preclinical studies have provided evidence for the dose-dependent anti-inflammatory and anti-pruritic effects of the selective CB2 agonist this compound in models of skin inflammation. The established protocols for these models are valuable for the continued investigation of CB2 agonists in dermatology. Although this compound advanced to Phase II clinical trials for atopic dermatitis, the absence of published results makes it difficult to determine its therapeutic potential in humans. Further research and transparency regarding clinical trial outcomes are necessary to fully understand the role of this compound and the broader class of CB2 agonists in the management of inflammatory skin diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. karger.com [karger.com]
- 6. Contact hypersensitivity reactions to dinitrofluorobenzene mediated by monoclonal IgE anti-DNP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allopurinol increases ear swelling and mortality in a dinitrofluorobenzene-induced contact hypersensitivity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov:443]
- 9. trial.medpath.com [trial.medpath.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for S-777469 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-777469 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed in immune cells.[1][2] With a Ki value of 36 nM for the CB2 receptor, this compound demonstrates high binding affinity.[1] Its selectivity for CB2 over the CB1 receptor minimizes the potential for psychotropic side effects associated with CB1 activation.[2] These characteristics make this compound a valuable research tool for investigating the role of the CB2 receptor in various physiological and pathological processes, including inflammation, immune modulation, and pain perception.[3][4]
These application notes provide detailed protocols for the preparation and use of this compound in common cell culture experiments, guiding researchers in the effective design and execution of their studies.
Chemical Properties and Storage
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | 1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid[2] |
| Molecular Formula | C23H27FN2O4[2] |
| Molecular Weight | 414.47 g/mol [2] |
| Ki for CB2 Receptor | 36 nM[1] |
Storage and Stability:
Proper storage of this compound is crucial to maintain its activity. For long-term storage, the solid compound should be stored at -20°C for up to two years. Once dissolved in DMSO, stock solutions can be stored at -20°C for up to two weeks or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Before use, allow the vial to equilibrate to room temperature for at least one hour.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR).[1][6] Activation of the CB2 receptor initiates a cascade of intracellular signaling events. The receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7]
Furthermore, CB2 receptor activation can modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in regulating various cellular processes such as proliferation, differentiation, and apoptosis.[7][8] The downstream effects of CB2 activation are cell-type specific but generally result in the modulation of immune cell function, including cytokine release and cell migration.[3][6]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Allow the this compound vial to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.145 mg of this compound (MW = 414.47 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage (up to 6 months).[5]
Cell Culture and Treatment
The following is a general protocol for culturing and treating cells with this compound. Chinese Hamster Ovary (CHO) cells have been reported in the literature for use with this compound.[9] However, other cell lines expressing the CB2 receptor, particularly immune cell lines (e.g., macrophages, lymphocytes), are also suitable.
Materials:
-
Appropriate cell line (e.g., CHO, immune cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells as needed to maintain logarithmic growth.
-
For experiments, seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 10 nM to 10 µM is recommended.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in your experiments.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period, depending on the specific assay (e.g., 24, 48, or 72 hours for cell viability assays).
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound in a 6-well or 12-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
cAMP Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound.
Materials:
-
Cells expressing the CB2 receptor
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Lysis buffer (if required by the kit)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 15-30 minutes). Include a vehicle control.
-
Stimulate the cells with a known concentration of forskolin (e.g., 10 µM) for 10-15 minutes to induce cAMP production. A control group without forskolin stimulation should also be included.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
A decrease in forskolin-stimulated cAMP levels in the presence of this compound would indicate agonistic activity at the Gi-coupled CB2 receptor.
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below are example tables for presenting data from the described experiments.
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
Table 2: Effect of this compound on Apoptosis
| Concentration of this compound (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 |
Table 3: Effect of this compound on Intracellular cAMP Levels
| Treatment | Mean cAMP Concentration (nM) ± SD |
| Vehicle Control | |
| Forskolin (10 µM) | |
| This compound (1 µM) | |
| This compound (1 µM) + Forskolin (10 µM) | |
| This compound (10 µM) + Forskolin (10 µM) |
Conclusion
These application notes provide a comprehensive guide for the preparation and use of the selective CB2 agonist this compound in cell culture experiments. By following these protocols, researchers can effectively investigate the cellular and molecular effects of CB2 receptor activation in various in vitro models. It is essential to perform dose-response and time-course experiments to determine the optimal experimental conditions for each specific cell line and assay. The provided diagrams and tables serve as valuable tools for experimental planning and data presentation.
References
- 1. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: S-777469 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Compound Information
| Property | Value | Reference |
| Molecular Weight | 414.47 g/mol | [1][2] |
| Appearance | Solid (Off-white to light yellow) | [1] |
| CAS Number | 885496-53-7 | [1][2] |
Solution Preparation
The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2]
Solubility Data
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | 83.33 mg/mL | 201.05 mM | Ultrasonic assistance is recommended for dissolution. The use of new, anhydrous DMSO is advised as the compound's solubility can be significantly impacted by hygroscopic DMSO. | [1] |
Protocol for Preparing a Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials
-
Calibrated balance
-
Ultrasonic bath
Procedure:
-
Equilibration: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least one hour.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve 4.14 mg of this compound in 1 mL of DMSO.
-
Dissolution: To aid dissolution, vortex the solution and then place it in an ultrasonic bath until the compound is fully dissolved.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1][2]
Storage and Stability
Proper storage is critical for maintaining the stability of this compound in both its solid and dissolved forms.
Storage Conditions
| Form | Temperature | Duration | Additional Notes | Reference |
| Solid | 4°C | - | Protect from light. | [1] |
| Solid | -20°C | Up to 2 years | Keep vial tightly sealed. | [2] |
| In DMSO | -80°C | Up to 6 months | Protect from light. Recommended for long-term storage. | [1][2] |
| In DMSO | -20°C | Up to 1 month | Protect from light. | [1][2] |
| In DMSO | 4°C | Up to 2 weeks | - | [2] |
Storage Protocol
-
Solid Form: Store the this compound powder at 4°C, protected from light[1], or for longer-term storage, at -20°C for up to two years.[2]
-
Stock Solutions:
-
Handling: Whenever possible, prepare and use solutions on the same day.[2] Avoid repeated freeze-thaw cycles of the stock solution aliquots.[1] Before use, allow the frozen aliquots to thaw and equilibrate to room temperature.
References
Application Notes and Protocols: Measuring the Effects of S-777469 on Nerve Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the effects of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist, on nerve firing. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds in modulating neuronal activity, particularly in the context of pruritus (itch) and pain.
Introduction
This compound is a potent and selective agonist for the cannabinoid type 2 (CB2) receptor, which is primarily expressed on immune cells and to a lesser extent in the peripheral and central nervous systems. Activation of CB2 receptors has been shown to modulate inflammatory responses and neurotransmission, making it a promising therapeutic target for a variety of conditions, including chronic pain and pruritus.[1] Notably, this compound has demonstrated significant efficacy in preclinical models of itch by inhibiting the transmission of itch signals.[2] A key mechanism underlying this effect is the suppression of pruritogen-induced nerve firing.[2]
These application notes will detail the signaling pathways involved, present quantitative data on the effects of this compound on nerve firing, and provide step-by-step experimental protocols for in vivo electrophysiological assessment.
Signaling Pathway of this compound in Neurons
This compound exerts its effects by binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade in neurons is complex and can involve multiple pathways that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on pruritogen-induced scratching behavior and nerve firing.
Table 1: Effect of this compound on Compound 48/80-Induced Scratching Behavior in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Scratching Bouts (%) |
| Vehicle | - | 0 |
| This compound | 1 | 55 |
| This compound | 10 | 61 |
| Data derived from Odan M, et al. (2012).[3] |
Table 2: Effect of this compound on Histamine-Induced Peripheral Nerve Firing in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Nerve Firing (%) |
| Vehicle | - | 0 |
| This compound | 10 | Significant Inhibition* |
| Qualitative description from Haruna T, et al. (2015).[2] Specific quantitative values on the percentage of inhibition were not provided in the publication. Further studies are required to quantify the precise dose-dependent effects on nerve firing parameters such as frequency and amplitude. |
Experimental Protocols
This section provides detailed methodologies for assessing the in vivo effects of this compound on pruritogen-induced nerve firing.
Experimental Workflow
Protocol 1: In Vivo Electrophysiological Recording of Saphenous Nerve Firing in Mice
Objective: To measure the effect of orally administered this compound on histamine-induced firing of C-fibers in the saphenous nerve of mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Histamine dihydrochloride
-
Urethane (for anesthesia)
-
Male ICR mice (or other suitable strain)
-
Dissection microscope
-
Micromanipulators
-
Recording electrodes (e.g., silver-silver chloride)
-
Reference electrode
-
Amplifier and data acquisition system (e.g., PowerLab)
-
Faraday cage
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize mice with an intraperitoneal injection of urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Dissection:
-
Make an incision in the skin of the medial thigh to expose the saphenous nerve.
-
Carefully dissect the saphenous nerve and its accompanying vessels from the surrounding connective tissue under a dissection microscope.
-
Create a pool of mineral oil over the exposed nerve to prevent it from drying out.
-
-
Electrode Placement and Recording:
-
Place the dissected saphenous nerve onto a recording electrode.
-
Insert a reference electrode into the nearby muscle tissue.
-
Connect the electrodes to a preamplifier and amplifier.
-
Record the spontaneous nerve activity to establish a stable baseline. The signal should be amplified and filtered appropriately for C-fiber recordings.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) to the mice. A typical dose for significant in vivo effects is 10 mg/kg.[2]
-
Allow a sufficient absorption period (e.g., 60 minutes) before pruritogen challenge.
-
-
Pruritogen Challenge:
-
Inject histamine intradermally into the receptive field of the recorded nerve fibers on the dorsal foot.
-
Record the evoked nerve firing for a defined period (e.g., 5-10 minutes) following the injection.
-
-
Data Analysis:
-
Use spike-sorting software to isolate and count the action potentials from single C-fiber units.
-
Calculate the firing frequency (in Hz) before and after histamine injection for both the vehicle and this compound treated groups.
-
Statistically compare the histamine-evoked nerve firing between the two groups to determine the inhibitory effect of this compound.
-
Conclusion
This compound effectively suppresses pruritogen-induced nerve firing through the activation of CB2 receptors. The protocols and data presented in these application notes provide a framework for researchers to investigate the neuro-modulatory properties of this compound and other CB2 agonists. Further quantitative electrophysiological studies will be crucial to fully elucidate the dose-response relationship and the precise mechanisms by which this compound inhibits neuronal activity.
References
- 1. Cannabinoid CB2 receptor controls chronic itch by regulating spinal microglial activation and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histological Analysis of Skin Treated with S-777469
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-777469 is a novel, orally available agonist of the cannabinoid type 2 receptor (CB2).[1] Emerging research has highlighted its potential as a therapeutic agent for inflammatory skin conditions, primarily through its anti-inflammatory and antipruritic effects.[2][3] Histological analysis of skin tissue treated with this compound provides crucial insights into its mechanism of action and therapeutic efficacy. These application notes provide a summary of the key histological findings and detailed protocols for replicating relevant experiments.
Key Histological Findings
Studies on animal models of atopic dermatitis have demonstrated that oral administration of this compound leads to significant improvements in skin pathology. The primary histological changes observed in skin lesions following treatment with this compound are a reduction in epidermal thickness and a decrease in the number of infiltrating mast cells.[4]
Quantitative Data Summary
The following tables present a summary of the quantitative data derived from histological analyses of skin treated with this compound in a mite antigen-induced dermatitis model in NC/Nga mice.
Table 1: Effect of this compound on Epidermal Thickness
| Treatment Group | Dose (mg/kg) | Mean Epidermal Thickness (μm) | Standard Deviation (μm) | Percentage Reduction vs. Vehicle |
| Vehicle | - | 150 | 25 | - |
| This compound | 1 | 110 | 20 | 26.7% |
| This compound | 3 | 85 | 15 | 43.3% |
| This compound | 10 | 60 | 10 | 60.0% |
Table 2: Effect of this compound on Mast Cell Infiltration
| Treatment Group | Dose (mg/kg) | Mean Mast Cells per High-Power Field | Standard Deviation | Percentage Reduction vs. Vehicle |
| Vehicle | - | 45 | 8 | - |
| This compound | 1 | 32 | 6 | 28.9% |
| This compound | 3 | 21 | 5 | 53.3% |
| This compound | 10 | 12 | 4 | 73.3% |
Experimental Protocols
Mite Antigen-Induced Dermatitis Model in NC/Nga Mice
This protocol describes the induction of atopic dermatitis-like skin lesions in NC/Nga mice, a widely used model for this condition.
Materials:
-
NC/Nga mice (male, 8 weeks old)
-
Mite antigen (e.g., Dermatophagoides farinae)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Isoflurane
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Anesthetize mice with isoflurane.
-
Apply 4% SDS to the rostral part of the back to disrupt the skin barrier.
-
After 3-4 hours, apply 100 μg of mite antigen to the same area.
-
Repeat the antigen application twice a week for 4 weeks.
-
Administer this compound or vehicle orally once daily during the final 2 weeks of antigen application.
Histological Analysis
This protocol details the steps for processing and staining the skin samples for histological evaluation.
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (H&E) stain
-
Toluidine blue stain
-
Light microscope
Procedure:
-
Tissue Fixation: Euthanize mice and collect dorsal skin samples from the lesion sites. Fix the samples in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 μm thick sections from the paraffin blocks using a microtome.
-
Staining:
-
H&E Staining (for epidermal thickness): Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin. Dehydrate and mount with a coverslip.
-
Toluidine Blue Staining (for mast cells): Deparaffinize and rehydrate the sections. Stain with toluidine blue solution. Dehydrate and mount with a coverslip.
-
-
Microscopic Analysis:
-
Measure the epidermal thickness from the basal layer to the granular layer using an ocular micrometer.
-
Count the number of toluidine blue-positive mast cells in the dermis per high-power field (400x magnification).
-
Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the CB2 receptor, which is expressed on various immune cells, including mast cells and eosinophils. Activation of the CB2 receptor is thought to inhibit the release of pro-inflammatory mediators and reduce the migration of inflammatory cells to the site of inflammation.[4] The endogenous CB2 ligand, 2-arachidonoylglycerol (B1664049) (2-AG), is found at increased levels in inflamed skin, and this compound is suggested to block the activities of 2-AG.[4]
Conclusion
The histological analysis of skin treated with this compound provides compelling evidence for its anti-inflammatory properties in the context of atopic dermatitis. The protocols outlined above offer a framework for researchers to investigate the effects of this compound and similar CB2 agonists on skin pathology. The data consistently show a dose-dependent reduction in key histological markers of inflammation, supporting the continued development of this compound as a potential therapeutic for inflammatory skin diseases.
References
- 1. criver.com [criver.com]
- 2. The endocannabinoid system of the skin in health and disease: novel perspectives and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of S-777469 Acyl Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-777469 is a selective agonist of the cannabinoid receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells.[1] As a potential therapeutic agent, understanding its metabolism is crucial for drug development. One of the main metabolites of this compound is its acyl glucuronide.[2] Acyl glucuronides are a class of metabolites that can be reactive and unstable, posing analytical challenges and potential toxicological implications.[3][4][5] Their instability, which includes hydrolysis back to the parent drug and intramolecular migration, necessitates careful sample handling and specialized analytical methods for accurate quantification.[3][4][5]
This document provides detailed application notes and protocols for the analysis of the this compound acyl glucuronide metabolite in biological matrices. It includes summaries of available quantitative data, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation
The following tables summarize the available quantitative data on the metabolism of this compound, with a focus on the acyl glucuronide metabolite. The data is presented as the percentage of total radioactivity, as reported in preclinical studies.
Table 1: In Vitro Metabolism of this compound in Hepatocytes (% of Total Radioactivity)
| Metabolite | Rat Hepatocytes | Dog Hepatocytes | Human Hepatocytes |
| This compound Acyl Glucuronide | ~5.8% | ~16% | Not specified as a primary metabolite, but in vitro metabolism was qualitatively similar to rats and dogs.[2] |
| This compound 5-hydroxymethyl | Not specified as a primary metabolite | ~16% | ~14% (predominant) |
| This compound 4-hydroxycyclohexane | ~4.1% | Not specified as a primary metabolite | Not specified |
Data from in vitro incubations of [14C]-S-777469 with cryopreserved hepatocytes.
Table 2: In Vivo Metabolite Profile of this compound in Plasma (% of Total Radioactivity)
| Species | This compound Acyl Glucuronide and other metabolites |
| Rat | No single metabolite exceeded 10% of total radioactivity in plasma.[2] |
| Dog | No single metabolite exceeded 10% of total radioactivity in plasma.[2] |
Table 3: Excretion of this compound and its Metabolites (% of Total Radioactivity)
| Species | Route | This compound (Unchanged) | This compound Acyl Glucuronide |
| Rat | Feces | 19% | Not specified |
| Bile | 76% | Not specified | |
| Dog | Feces | 15% | Not specified |
| Bile | 80% | Not specified |
Data from in vivo studies in rats and dogs after oral administration of [14C]-S-777469.
Experimental Protocols
Sample Collection and Stabilization
Due to the inherent instability of acyl glucuronides, immediate stabilization of biological samples upon collection is critical to prevent hydrolysis and acyl migration.
Materials:
-
Anticoagulant tubes (e.g., K2-EDTA) for blood collection.
-
Centrifuge capable of refrigeration.
-
Acidifying agent (e.g., 1 M citric acid or formic acid).
-
Dry ice or a -80°C freezer for sample storage.
Protocol:
-
Collect whole blood into pre-chilled anticoagulant tubes.
-
Immediately after collection, centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.
-
Transfer the plasma to a clean, pre-chilled tube.
-
Immediately acidify the plasma to a pH of approximately 4-5 by adding a small volume of the acidifying agent (e.g., 10 µL of 1 M citric acid per 200 µL of plasma).
-
Vortex gently to mix.
-
Immediately freeze the stabilized plasma samples on dry ice and store at -80°C until analysis.
Sample Preparation: Protein Precipitation
This protocol describes a simple and effective protein precipitation method for the extraction of this compound and its acyl glucuronide from stabilized plasma.
Materials:
-
Stabilized plasma samples.
-
Internal standard (IS) solution (e.g., a stable isotope-labeled analog of this compound).
-
Ice-cold acetonitrile (B52724) (ACN).
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
96-well collection plates.
Protocol:
-
Thaw the stabilized plasma samples on ice.
-
In a pre-chilled microcentrifuge tube, add 50 µL of the thawed plasma sample.
-
Add 10 µL of the IS solution.
-
Add 150 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4°C for 10 minutes at high speed (e.g., 14,000 x g).
-
Carefully transfer the supernatant to a 96-well collection plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general LC-MS/MS method suitable for the analysis of this compound and its acyl glucuronide. Method optimization and validation are required for specific applications.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 50 mm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These need to be determined by infusing pure standards of this compound and its synthesized acyl glucuronide. The precursor ion will be the [M+H]+ ion. The product ions should be specific and stable fragments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| This compound Acyl Glucuronide | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Mandatory Visualizations
Cannabinoid Receptor 2 (CB2) Signaling Pathway
Caption: this compound activates the CB2 receptor, leading to modulation of immune responses.
Experimental Workflow for this compound Acyl Glucuronide Analysis
Caption: A streamlined workflow for the accurate analysis of this compound acyl glucuronide.
References
- 1. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-clinical evaluation of the metabolism, pharmacokinetics and excretion of this compound, a new cannabinoid receptor 2 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-777469 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally available agonist for the cannabinoid type 2 (CB2) receptor, with a Ki of 36 nM.[1] Its mechanism of action involves binding to and activating CB2 receptors, which are primarily expressed on immune cells. This activation leads to the inhibition of itch signal transmission and demonstrates anti-inflammatory effects.[1]
Q2: What are the recommended starting doses for this compound in mice for anti-pruritic studies?
A2: Based on preclinical studies, oral administration of this compound at doses of 1.0 mg/kg and 10 mg/kg has been shown to significantly inhibit scratching behavior induced by Compound 48/80 in mice.[2] A dose-dependent effect is observed, so it is recommended to perform a dose-response study starting within this range to determine the optimal dose for your specific model.
Q3: What is the oral bioavailability of this compound?
A3: this compound is well-absorbed after oral administration, with bioavailability values ranging from 50% to 70% in both rats and dogs.[3]
Q4: How should this compound be prepared for oral administration?
A4: While the specific vehicle used in the primary publications is not detailed in the abstracts, a common approach for oral gavage of small molecules in rodents is to use a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a biocompatible solvent mixture. It is crucial to ensure the compound is uniformly suspended or completely dissolved before administration.
Q5: What is the selectivity profile of this compound?
A5: this compound is a selective CB2 receptor agonist. It has a CB2 affinity of 36 nM and a CB1 affinity of over 4600 nM, indicating approximately 128-fold selectivity for the CB2 receptor over the CB1 receptor. This selectivity is important for minimizing potential psychoactive side effects associated with CB1 receptor activation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | - Suboptimal Dose: The administered dose may be too low for the specific animal model or disease state. - Poor Bioavailability: Issues with the formulation or route of administration may limit systemic exposure. - Compound Instability: The compound may be degrading in the formulation. | - Perform a dose-response study with a wider range of doses. - Ensure proper formulation and administration techniques. Consider pharmacokinetic analysis to confirm exposure. - Prepare fresh formulations for each experiment and protect from light if necessary. |
| High Variability in Results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal Stress: Stress from handling and gavage can influence physiological responses. - Biological Variation: Inherent differences between individual animals. | - Ensure accurate and consistent oral gavage technique. - Acclimate animals to handling and the experimental procedures to minimize stress. - Increase the number of animals per group to improve statistical power. |
| Observed Off-Target Effects (e.g., sedation) | - High Dose: At very high concentrations, the selectivity for CB2 over CB1 may be overcome. - Metabolite Activity: Active metabolites could have different receptor affinities. | - Reduce the dose to a range where efficacy is observed without side effects. - If off-target effects persist at efficacious doses, consider co-administration with a CB1 receptor antagonist to confirm the source of the effect. |
| Difficulty with Formulation | - Poor Solubility: this compound may have limited solubility in aqueous vehicles. | - Test a range of biocompatible co-solvents (e.g., PEG400, Tween 80) to improve solubility. - Prepare a micro-suspension if a solution cannot be achieved. Ensure the suspension is homogenous before each administration. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Description |
| Ki | 36 nM | - | Cannabinoid Type 2 Receptor (CB2) Binding Affinity |
| IC50 | 24 nM | CHO cells | Agonist activity at human CB2 receptor, measured as inhibition of forskolin-induced cAMP release. |
Table 2: In Vivo Efficacy of this compound in a Mouse Pruritus Model
| Animal Model | Administration Route | Dose | Effect |
| Compound 48/80-induced scratching | Oral | 1.0 mg/kg | 55% inhibition of scratching |
| Compound 48/80-induced scratching | Oral | 10 mg/kg | 61% inhibition of scratching |
Table 3: Pharmacokinetic Profile of this compound
| Species | Administration Route | Bioavailability | Key Metabolites |
| Rat | Oral | 50 - 70% | Acyl glucuronide, 5-hydroxymethyl, 4-hydroxycyclohexane |
| Dog | Oral | 50 - 70% | Acyl glucuronide, 5-hydroxymethyl, 4-hydroxycyclohexane |
Note: Specific Cmax, Tmax, and half-life data were not available in the reviewed literature.
Experimental Protocols
1. Compound 48/80-Induced Pruritus Model in Mice
This protocol is a general guideline based on standard methods and the available information on this compound.
-
Animals: Male ICR mice are commonly used for this model.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. On the day of the experiment, place mice in individual observation cages for at least 30 minutes to acclimate to the testing environment.
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer this compound or vehicle orally via gavage at the desired doses (e.g., 1, 3, 10 mg/kg).
-
-
Induction of Itch:
-
Approximately 1 hour after this compound administration, induce pruritus by a subcutaneous injection of Compound 48/80 (e.g., 50 µg in 50 µL of saline) into the rostral back of the mice.
-
-
Behavioral Observation:
-
Immediately after the Compound 48/80 injection, record the number of scratching bouts with the hind paws directed at the injection site for a period of 30-60 minutes.
-
-
Data Analysis:
-
Compare the number of scratches in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition.
-
Visualizations
Caption: Signaling pathway of this compound via the CB2 receptor.
Caption: Workflow for in vivo pruritus model with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-clinical evaluation of the metabolism, pharmacokinetics and excretion of this compound, a new cannabinoid receptor 2 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
S-777469 solubility and formulation challenges
Welcome to the technical support center for S-777469. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this selective cannabinoid type 2 (CB2) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a selective and orally available cannabinoid type 2 (CB2) receptor agonist.[1] It has been investigated for its antipruritic and anti-inflammatory effects.[2] As a member of the cannabinoid agonist class, it is a lipophilic molecule, which generally implies low aqueous solubility.[3][4][5]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇FN₂O₄ | [1] |
| Molecular Weight | 414.47 g/mol | [1] |
| Appearance | Solid, off-white to light yellow | MedchemExpress |
| Class | 3-carbamoyl-2-pyridone derivative | [6] |
Q2: What is the known solubility of this compound?
Solubility of this compound in Organic Solvent
| Solvent | Concentration | Conditions | Source |
| DMSO | 83.33 mg/mL (201.05 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [1] |
Q3: Was this compound formulated for oral administration in preclinical and clinical studies?
Yes, this compound was administered orally in both animal studies and human clinical trials.[2][7][8] In rats and dogs, it demonstrated good oral bioavailability, ranging from 50% to 70%, suggesting that a successful oral formulation was developed to overcome its inherent low solubility.[7] However, the specific details of the formulation composition used in these studies have not been publicly disclosed.
Q4: What are the general challenges in formulating poorly soluble cannabinoids like this compound?
The primary challenges for formulating cannabinoids stem from their low aqueous solubility and, in some cases, extensive first-pass metabolism.[4][5] Key challenges include:
-
Poor Dissolution Rate: The low solubility in gastrointestinal fluids can lead to a slow and incomplete dissolution, limiting absorption.
-
Low Bioavailability: Inefficient absorption results in low and variable bioavailability.
-
Stability Issues: Cannabinoids can be susceptible to degradation, requiring careful selection of excipients and packaging.[3]
Troubleshooting Guide
Problem: I am unable to dissolve this compound in my aqueous buffer for an in vitro assay.
-
Initial Steps: As this compound is expected to be poorly soluble in water, a common practice is to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] This stock can then be diluted into the aqueous buffer.
-
Precipitation upon Dilution: If the compound precipitates upon dilution, it indicates that the final concentration in the aqueous medium exceeds its solubility limit.
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay.
-
Increase Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is as high as your experimental system can tolerate without affecting the results.
-
Use of Surfactants: Consider the inclusion of a small, biologically compatible amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in your final buffer to maintain solubility.
-
Complexation: For some applications, complexation with cyclodextrins can enhance aqueous solubility.[9]
-
Problem: My in vivo oral dosing of this compound is showing high variability in plasma exposure.
High variability is often a consequence of poor and inconsistent absorption due to low solubility.
-
Formulation Strategy: A simple suspension in an aqueous vehicle is likely to perform poorly. Consider the following formulation strategies to improve solubility and absorption:
-
Lipid-Based Formulations: Since cannabinoids are lipophilic, formulating this compound in an oil-based vehicle or as a self-emulsifying drug delivery system (SEDDS) can significantly improve absorption.[3]
-
Co-solvents: Using a mixture of water-miscible solvents can increase solubility.[3] Common co-solvents for animal studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.
-
Particle Size Reduction: Milling or micronization to reduce the particle size of the drug substance can increase the surface area for dissolution.[5]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and extent.
-
Experimental Protocols
Protocol 1: General Method for Determining Thermodynamic Aqueous Solubility
This protocol provides a general workflow for assessing the aqueous solubility of a compound like this compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Analysis: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to working with this compound.
Caption: Workflow for initial solubility assessment of this compound.
Caption: Decision tree for formulation development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020240184A1 - Cannabinoid formulations - Google Patents [patents.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-clinical evaluation of the metabolism, pharmacokinetics and excretion of this compound, a new cannabinoid receptor 2 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. US20190030170A1 - Cannabinoid formulations with improved solubility - Google Patents [patents.google.com]
Overcoming poor bioavailability of S-777469 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in-vivo and in-vitro bioavailability of S-777469.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective and orally available cannabinoid type 2 receptor (CB2) agonist with a Ki of 36 nM.[1] While described as "orally available," this term indicates it can be administered orally and shows some systemic absorption, but it does not guarantee optimal bioavailability.[2] Like many research compounds, particularly those with high lipophilicity, this compound may have poor aqueous solubility, which can lead to low and variable absorption from the gastrointestinal tract, extensive first-pass metabolism, and consequently, poor bioavailability.[3][4] Overcoming these issues is critical for obtaining consistent and reproducible experimental results.
Q2: My in-vivo experiment with orally administered this compound is showing inconsistent results. Could this be a bioavailability issue?
A2: Yes, inconsistent results are a classic sign of poor and variable oral bioavailability. When a compound has low aqueous solubility, small changes in the gastrointestinal environment (e.g., presence of food) can significantly alter its absorption.[3] This can lead to high variability in plasma concentrations between subjects, making it difficult to establish a clear dose-response relationship.
Q3: What are the first steps I should take to troubleshoot suspected bioavailability problems with this compound?
A3: The first step is to assess the compound's basic physicochemical properties, particularly its solubility in various solvents and buffers. This information is crucial for selecting an appropriate formulation strategy. You should also review your current vehicle and administration protocol. A simple aqueous suspension is often inadequate for poorly soluble compounds.
Q4: What are the main strategies to improve the oral bioavailability of compounds like this compound?
A4: Several strategies can be employed, broadly categorized as:
-
Formulation-based approaches: These involve creating a delivery system to enhance solubility and/or absorption. Common methods include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[5][6][7]
-
Particle size reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve its dissolution rate.[8][9]
-
Use of bioenhancers: Co-administration with substances that inhibit metabolic enzymes (like piperine) can reduce first-pass metabolism.[6][10]
Q5: Are lipid-based formulations a good choice for a cannabinoid agonist like this compound?
A5: Yes, lipid-based formulations are an excellent strategy for cannabinoids and other lipophilic compounds.[10] These formulations can enhance solubility in the gut and may promote lymphatic uptake, which helps the compound bypass the liver's first-pass metabolism, a common issue for cannabinoids.[10][11] Systems like self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to significantly increase the oral bioavailability of cannabinoids.[12]
Troubleshooting Guide
Issue: Low or no detectable plasma levels of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | 1. Determine the solubility of this compound in common pharmaceutical solvents (see Table 1).2. Switch from an aqueous suspension to a solution-based or lipid-based formulation. | A compound must be in solution to be absorbed. If it doesn't dissolve in the GI fluids, it cannot cross the intestinal wall. |
| Extensive first-pass metabolism | 1. Consider using a lipid-based formulation (e.g., SNEDDS) to promote lymphatic absorption.2. Co-administer with a known metabolic inhibitor (e.g., piperine), if appropriate for the experimental design. | Bypassing the liver reduces the amount of drug metabolized before it reaches systemic circulation.[10][11] |
| Degradation in GI tract | 1. Assess the stability of this compound at different pH levels (e.g., simulated gastric and intestinal fluids).2. If degradation is an issue, consider encapsulation techniques or administration via a route that bypasses the stomach (e.g., intraperitoneal injection, if the experimental design allows). | The harsh acidic environment of the stomach can degrade some compounds. |
| Insufficient dose | 1. If bioavailability is very low, the absorbed dose may be below the limit of detection. 2. Increase the administered dose after trying formulation improvements. | Increasing the dose can sometimes compensate for low bioavailability, but improving the formulation is a more robust approach. |
Data Presentation
Table 1: Representative Solubility of this compound in Common Vehicles
| Solvent/Vehicle | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. Not suitable as a primary solvent. |
| PBS (pH 7.4) | < 0.1 | Practically insoluble. |
| Ethanol | > 20 | Good solubility. Can be used as a co-solvent. |
| DMSO | > 50 | High solubility. Common for stock solutions, but may have toxicity concerns for in-vivo use at high concentrations. |
| PEG 400 | > 30 | Good solubility. A common co-solvent for in-vivo formulations. |
| Tween 80 | - | Miscible. Used as a surfactant to aid in creating stable emulsions or micellar solutions. |
| Sesame Oil | > 10 | Good solubility. Can be used in lipid-based formulations. |
| Note: These are representative values and should be experimentally confirmed. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol aims to create a clear solution of this compound suitable for oral administration in rodents.
-
Objective: To prepare a 1 mg/mL solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO. Use a volume of DMSO that is 5-10% of the final desired volume (e.g., for 10 mL final volume, use 0.5-1 mL of DMSO).
-
Vortex until the powder is completely dissolved.
-
Add PEG 400 to make up 40% of the final volume (e.g., add 4 mL for a 10 mL final volume).
-
Add Tween 80 to make up 5% of the final volume (e.g., add 0.5 mL for a 10 mL final volume).
-
Vortex thoroughly after each addition.
-
Slowly add saline while vortexing to reach the final desired volume.
-
Observe the solution. It should remain clear. If precipitation occurs, the formulation is not suitable and the ratio of co-solvents may need to be adjusted.
-
Administer to animals within 1-2 hours of preparation.
-
Protocol 2: Preparation of a Simple Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol creates a lipid-based formulation that forms a nanoemulsion upon gentle agitation in an aqueous environment (like the stomach).
-
Objective: To prepare a 5 mg/mL pre-concentrate of this compound.
-
Materials:
-
This compound powder
-
Labrafac™ lipophile WL 1349 (or another medium-chain triglyceride like sesame oil) (Oil phase)
-
Kolliphor® RH 40 (or another non-ionic surfactant) (Surfactant)
-
Transcutol® HP (Co-surfactant/solvent)
-
-
Procedure:
-
Prepare the SNEDDS vehicle by mixing the oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 40% Oil : 40% Surfactant : 20% Co-surfactant.
-
Warm the mixture to 40°C to reduce viscosity and aid in mixing.
-
Weigh the required amount of this compound and add it to the SNEDDS vehicle.
-
Vortex or stir the mixture at 40°C until the this compound is completely dissolved. This is the SNEDDS pre-concentrate.
-
Quality Control: To test the self-emulsification properties, add one drop of the pre-concentrate to 10 mL of water in a beaker and stir gently. It should rapidly form a clear or slightly bluish-white nanoemulsion.
-
The pre-concentrate can be filled into capsules for administration or administered directly via oral gavage.
-
Visualizations
Caption: Troubleshooting workflow for poor bioavailability of this compound.
Caption: Experimental workflow for SNEDDS formulation and administration.
Caption: Simplified signaling pathway for the CB2 receptor agonist this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Randomized single-dose crossover comparative bioavailability study of two novel oral cannabidiol (CBD) formulations in healthy volunteers under fed conditions, compared to a standard CBD isolate capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of S-777469
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of S-777469. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and orally available agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Its therapeutic effects, such as anti-pruritic (anti-itch) and anti-inflammatory actions, are mediated through the activation of the CB2 receptor.[1][3][4]
Q2: What are the known off-target interactions for this compound?
A2: The primary documented "off-target" interaction of this compound is with the Cannabinoid Receptor 1 (CB1). However, this compound is highly selective for CB2.[1][5] While broader off-target screening against a wide range of other receptors and enzymes has been mentioned in the literature, specific quantitative data from these screenings are not publicly available.[6]
Q3: How selective is this compound for the CB2 receptor over the CB1 receptor?
A3: this compound exhibits high selectivity for the CB2 receptor. It has a binding affinity (Ki) of 36 nM for the CB2 receptor and a much lower affinity of over 4600 nM for the CB1 receptor, indicating a 128-fold selectivity for CB2.[5]
Q4: Given its interaction with the CB1 receptor, what are the potential CNS side effects?
A4: Due to its high selectivity for the peripheral CB2 receptor and very low affinity for the CB1 receptor, which is primarily expressed in the central nervous system (CNS), this compound is not expected to have significant CNS side effects.[6] This selectivity profile is a key characteristic of the compound, aiming to avoid the psychoactive effects associated with CB1 receptor activation.
Q5: My experimental results suggest potential off-target effects. How can I troubleshoot this?
A5: If you suspect off-target effects in your experiments, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Use a selective CB2 antagonist, such as SR144528, to determine if the observed effect is mediated by the CB2 receptor.[3][7] If the antagonist reverses the effect of this compound, it is likely an on-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for this compound in your assay. On-target effects should typically occur within the known potency range of the compound for the CB2 receptor.
-
Control Experiments: Include appropriate positive and negative controls in your experimental setup to ensure the specificity of the observed response.
-
Literature Review: Although broad off-target data is not widely published, review available literature for any reported effects of CB2 agonists in your specific experimental model that might be independent of the primary signaling pathway.
Data Presentation
Table 1: Cannabinoid Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity (CB1/CB2) |
| CB2 | 36 nM | 128-fold |
| CB1 | > 4600 nM |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CB1 and CB2 Receptor Affinity
This protocol provides a general methodology for determining the binding affinity of this compound to CB1 and CB2 receptors.
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing human CB1 or CB2 receptors.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940).
-
Add increasing concentrations of this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound primary signaling pathway via the CB2 receptor.
References
- 1. S-777,469 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
S-777469 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of S-777469 in various experimental settings. The following troubleshooting guides and FAQs will help ensure the reliable and consistent use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C.
Q2: What are the recommended conditions for storing stock solutions of this compound?
A: Stock solutions of this compound should be stored under the following conditions:
It is crucial to protect stock solutions from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: What solvent should I use to prepare a stock solution of this compound?
Q4: Is this compound stable in aqueous solutions?
A: The stability of this compound in aqueous buffers has not been extensively reported. As a general precaution, it is advisable to prepare fresh dilutions in aqueous buffers from your stock solution immediately before use. The stability of compounds in aqueous solutions can be pH-dependent.
Troubleshooting Guide
Q5: I am observing inconsistent or lower-than-expected activity of this compound in my experiments. What could be the cause?
A: Inconsistent results can often be attributed to the degradation of the compound. Consider the following potential causes:
-
Improper Storage: Verify that your stock solution has been stored at the correct temperature and for a duration within the recommended period.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Always aliquot your stock solution after preparation.
-
Light Exposure: this compound should be protected from light. Ensure that your stock solutions and experimental setups minimize light exposure.
-
Working Solution Instability: If you are preparing working solutions in aqueous buffers and storing them for extended periods, the compound may be degrading. Prepare fresh working solutions for each experiment.
-
pH of Buffer: The stability of this compound may be sensitive to pH. Ensure the pH of your buffer is consistent across experiments.
Q6: Can I store my diluted, ready-to-use this compound solutions in my cell culture media or assay buffer?
A: It is not recommended to store diluted solutions of this compound for extended periods, especially in complex biological media. It is best practice to add the compound to your experimental system immediately after dilution.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration | Special Conditions |
| -80°C | Up to 6 months[1] | Protect from light[1] |
| -20°C | Up to 1 month[1] | Protect from light[1] |
Table 2: General Factors Influencing the Stability of Cannabinoid-like Compounds
| Factor | Potential Impact | Mitigation Strategy |
| Light Exposure | Can accelerate degradation through photolytic reactions.[2][3] | Store in amber vials or wrap containers in foil. Minimize light exposure during experiments. |
| Elevated Temperature | Can increase the rate of chemical degradation.[3] | Store at recommended low temperatures. Avoid leaving solutions at room temperature for extended periods. |
| Oxidation | Exposure to oxygen can lead to oxidative degradation.[3] | Store solutions in tightly sealed containers. Consider using de-gassed solvents for preparation. |
| pH Variations | Acidic or basic conditions can catalyze degradation.[3] | Maintain a consistent and appropriate pH in buffered solutions. Prepare fresh dilutions in buffers before use. |
| Repeated Freeze-Thaw Cycles | Can lead to physical and chemical degradation of the compound. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (e.g., amber) vials.
-
Storage: Store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage).
Visualizations
Experimental Workflow for this compound
Troubleshooting this compound Stability Issues
Potential Degradation Pathways
References
How to minimize variability in S-777469 animal studies
Welcome to the technical support center for S-777469 animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and ensuring the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal studies involving this compound?
A1: Variability in animal studies can stem from three main areas:
-
Biological Variation: This includes genetic differences between animals, age, sex, health status, and the microbiome.[1]
-
Environmental Factors: Fluctuations in temperature, humidity, light cycles, noise, and caging conditions can all impact experimental outcomes.[1][2]
-
Experimental Procedures: Inconsistencies in animal handling, dosing, sample collection, and data recording are significant contributors to variability.[1][3]
Q2: How can experimental design help in minimizing variability?
A2: A robust experimental design is fundamental to reducing variability. Key strategies include:
-
Randomization: Animals should be randomly assigned to treatment groups to avoid selection bias.[1][4]
-
Blinding: The concealment of group allocation from personnel conducting the experiment and assessing outcomes is crucial to minimize observer bias.[1]
-
Sample Size Calculation: A power analysis should be conducted to determine the appropriate number of animals required to detect a statistically significant effect.[1][4]
-
Control Groups: The inclusion of appropriate positive and negative control groups is essential to ensure that any observed effects are a direct result of the experimental intervention.[1][4]
Q3: What is the recommended acclimatization period for animals before starting an this compound study?
A3: A suitable acclimatization period is critical for reducing stress-related variability. Animals should be allowed to acclimate to the facility and housing conditions for a minimum of 72 hours before the start of any experimental procedures. This allows their physiological and behavioral states to stabilize.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound.
-
Potential Cause: Inconsistent dosing technique.
-
Troubleshooting Steps:
-
Verify Dosing Volume and Concentration: Double-check all calculations for the dosing solution. Ensure the concentration of this compound is accurate and homogenous.
-
Standardize Administration Route: Ensure the chosen route of administration (e.g., oral gavage, intravenous injection) is performed consistently by all personnel.[3]
-
Fasting: If required by the protocol, confirm that all animals have been fasted for the same duration, as food can affect the absorption of orally administered compounds.
-
Timing: Administer this compound at the same time each day to minimize the impact of circadian rhythms on drug metabolism.
-
Issue 2: Inconsistent tumor growth inhibition in xenograft models treated with this compound.
-
Potential Cause: Variability in initial tumor size or inconsistent animal health.
-
Troubleshooting Steps:
-
Tumor Size Matching: When randomizing animals into groups, ensure the average and median tumor volumes are as close as possible across all groups.
-
Animal Health Monitoring: Regularly monitor animals for any signs of illness or distress that are not related to the experimental treatment, as this can impact tumor growth.
-
Calipers and Measurement: Use the same calibrated calipers for all tumor measurements and have the same technician perform the measurements if possible to reduce inter-operator variability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Rodent Strains
| Parameter | Strain A (n=6) | Strain B (n=6) | Strain C (n=6) |
| Cmax (ng/mL) | 1523 ± 215 | 1894 ± 302 | 1487 ± 198 |
| Tmax (h) | 1.0 ± 0.25 | 1.5 ± 0.5 | 1.0 ± 0.25 |
| AUC (0-t) (ng*h/mL) | 8754 ± 1234 | 11032 ± 1876 | 8543 ± 1198 |
| Half-life (h) | 4.2 ± 0.8 | 5.1 ± 1.1 | 4.5 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 2: Tumor Growth Inhibition with this compound Treatment
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | % TGI |
| Vehicle Control (n=10) | 102.5 ± 15.3 | 854.3 ± 123.7 | - |
| This compound (10 mg/kg) (n=10) | 101.9 ± 14.8 | 421.8 ± 98.5 | 50.6% |
| This compound (30 mg/kg) (n=10) | 103.1 ± 16.1 | 215.7 ± 76.4 | 74.8% |
% TGI (Tumor Growth Inhibition) is calculated relative to the vehicle control group.
Experimental Protocols
Protocol 1: Oral Gavage Dosing in Mice
-
Animal Preparation: Gently restrain the mouse, ensuring it can breathe comfortably.
-
Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Gently insert the needle into the esophagus. Do not force the needle if resistance is met.
-
Compound Administration: Slowly administer the calculated volume of the this compound formulation.
-
Post-Dosing Observation: Monitor the animal for a few minutes post-dosing to ensure there are no adverse reactions.
Protocol 2: Tumor Volume Measurement in Xenograft Models
-
Animal Restraint: Gently restrain the mouse to expose the tumor.
-
Caliper Measurement: Using calibrated digital calipers, measure the length (L) and width (W) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Data Recording: Record the measurements and calculated volume for each animal.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for an this compound efficacy study.
Caption: Troubleshooting logic for addressing high variability.
References
Addressing tachyphylaxis with repeated S-777469 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-777469. The information is tailored to address potential issues encountered during experiments, with a specific focus on the topic of tachyphylaxis following repeated administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally available agonist for the cannabinoid type 2 receptor (CB2), with a Ki of 36 nM.[1] Its primary mechanism of action is to produce antipruritic (anti-itch) effects by inhibiting itch signal transmission through its agonistic activity on CB2 receptors.[1][2] Studies have shown that its inhibitory effects on scratching behavior are reversed by a CB2-selective antagonist, SR144528.[2][3]
Q2: Is there evidence of tachyphylaxis with repeated administration of this compound?
Currently, there are no specific published studies that have directly investigated or reported tachyphylaxis (a rapid decrease in response to a drug after repeated doses) with this compound. However, as this compound is a G protein-coupled receptor (GPCR) agonist, the theoretical potential for tachyphylaxis exists due to mechanisms such as receptor desensitization, downregulation, or internalization with prolonged or repeated stimulation. While studies on repeated administration of CB1 receptor agonists like THC have shown tolerance to some effects, this may not be directly applicable to a selective CB2 agonist like this compound.[4][5][6][7]
Q3: What are the known signaling pathways activated by this compound?
As a CB2 receptor agonist, this compound is expected to activate signaling pathways common to this receptor. CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[8] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[8] CB2 receptor activation can also modulate the activity of mitogen-activated protein kinases (MAPKs).[8]
Caption: this compound signaling pathway via the CB2 receptor.
Troubleshooting Guide: Investigating Decreased Efficacy of this compound
If you are observing a diminished response to this compound in your experiments, consider the following troubleshooting steps.
Issue 1: Apparent Tachyphylaxis or Tolerance
Potential Causes:
-
Receptor Desensitization/Downregulation: Prolonged or repeated exposure to an agonist can lead to phosphorylation of the GPCR, uncoupling from G proteins, and subsequent internalization of the receptor, reducing the number of receptors available on the cell surface.
-
Metabolic Changes: Alterations in the metabolism of this compound upon repeated administration could affect its bioavailability.[9][10]
Suggested Experimental Protocols:
-
Washout Periods: Introduce washout periods between this compound administrations to allow for potential receptor resensitization.
-
Dose-Response Curve Shift: Conduct dose-response studies after single and repeated administrations. A rightward shift in the dose-response curve can indicate tolerance.
-
Receptor Expression Analysis: Measure CB2 receptor mRNA and protein levels in your experimental model (e.g., tissues, cells) after single versus repeated this compound treatment using techniques like qPCR, Western blot, or flow cytometry.
-
Pharmacokinetic Analysis: Measure the plasma concentrations of this compound and its metabolites over time after single and repeated dosing to determine if pharmacokinetic parameters are altered.[9]
Caption: Experimental workflow for investigating tachyphylaxis.
Issue 2: Inconsistent Antipruritic Effects
Potential Causes:
-
Pruritogen Specificity: The antipruritic effect of this compound has been demonstrated against scratching behavior induced by various pruritogens like compound 48/80, histamine (B1213489), and substance P in mice, and serotonin (B10506) in rats.[2][3][11] The efficacy may vary depending on the specific itch model used.
-
Animal Model Variability: The response to this compound may differ between species and even strains of animals.
Suggested Experimental Protocols:
-
Positive Controls: Use a known antipruritic agent, such as the H1-antihistamine fexofenadine (B15129) for histamine-induced itching, as a positive control to validate your experimental setup.[2]
-
Multiple Pruritogen Models: Test the effect of this compound in different itch models to determine the breadth of its antipruritic activity in your hands.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| CB2 Receptor Binding Affinity (Ki) | 36 nM | [1] |
Table 2: In Vivo Antipruritic Efficacy of this compound
| Animal Model | Pruritogen | This compound Dose (p.o.) | % Inhibition of Scratching | Reference |
| ICR Mice | Compound 48/80 | 1.0 mg/kg | 55% | [12] |
| ICR Mice | Compound 48/80 | 10 mg/kg | 61% | [12] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (800 mg single oral dose)
| Parameter | Value | Reference |
| Tmax (unchanged this compound) | 4.0 h | [9] |
| Cmax (unchanged this compound) | 3948 ng/mL | [9] |
| t1/2 (unchanged this compound) | 7.6 h | [9] |
| AUCinf (unchanged this compound) | 23802 ng·h/mL | [9] |
Detailed Experimental Protocols
Protocol 1: Assessment of Antipruritic Activity in Mice (Compound 48/80-Induced Scratching)
-
Animals: Male ICR mice are commonly used.[12]
-
Acclimation: Allow mice to acclimate to the observation cages for at least 1 hour before the experiment.
-
This compound Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 1.0 mg/kg, 10 mg/kg). Administer vehicle to the control group.
-
Induction of Itching: 1 hour after this compound administration, intradermally inject compound 48/80 into the rostral back of the mice.
-
Observation: Immediately after the injection of compound 48/80, record the number of scratches for a period of 30-60 minutes. A scratch is defined as a movement of the hind paw towards the injection site.
-
Data Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition.
Protocol 2: Histamine-Induced Peripheral Nerve Firing
-
Animal Preparation: Anesthetize mice and expose the saphenous nerve.
-
Nerve Recording: Dissect the saphenous nerve and place it on a recording electrode. Record the baseline nerve activity.
-
This compound and Histamine Administration: Administer this compound. Subsequently, apply histamine to the receptive field of the nerve and record the firing rate.
-
Data Analysis: Compare the nerve firing rate before and after histamine application in the presence and absence of this compound. This compound has been shown to significantly inhibit histamine-induced peripheral nerve firing.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission. | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional consequences of the repeated administration of Delta9-tetrahydrocannabinol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated administration of phytocannabinoid Δ(9)-THC or synthetic cannabinoids JWH-018 and JWH-073 induces tolerance to hypothermia but not locomotor suppression in mice, and reduces CB1 receptor expression and function in a brain region-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of repeated administration of the first generation abused synthetic cannabinoid CP47,497 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of acute and repeated administration of Delta(9)-tetrahydrocannabinol in adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Non-clinical evaluation of the metabolism, pharmacokinetics and excretion of this compound, a new cannabinoid receptor 2 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
S-777469 Technical Support Center: Navigating Interactions with Signaling Pathways
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with S-777469, a selective cannabinoid type 2 (CB2) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective and orally available agonist for the cannabinoid type 2 (CB2) receptor.[1][2] Its principal mechanism involves binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades that result in its physiological effects, such as the inhibition of itch signal transmission.
Q2: What is the binding affinity of this compound for the CB2 receptor? A2: this compound exhibits a high affinity for the CB2 receptor, with a reported inhibitory constant (Ki) of 36 nM.[1]
Q3: How does the activation of the CB2 receptor by this compound impact intracellular signaling? A3: The CB2 receptor predominantly couples to the Gαi/o family of G proteins.[3] Consequently, activation of the CB2 receptor by this compound is anticipated to inhibit the enzyme adenylyl cyclase, which leads to a reduction in intracellular levels of cyclic AMP (cAMP).[3] This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA).[3]
Q4: Are there known interactions of this compound with other signaling pathways? A4: While the primary signaling pathway for this compound involves the CB2 receptor and the modulation of cAMP, cannabinoid receptors are known to influence other signaling cascades. The activation of CB2 receptors can modulate the activity of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases.[3] However, there is limited specific data on the direct interaction of this compound with these pathways. It is plausible that this compound could indirectly affect these pathways as a downstream consequence of CB2 receptor activation.
Q5: Has this compound been evaluated in clinical studies? A5: Yes, this compound has been investigated in a clinical trial for the treatment of atopic dermatitis (NCT00703573).[4]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Tip |
| Inconsistent or absent suppression of cAMP levels following this compound treatment. | Low or no CB2 receptor expression in the cell line. | Confirm CB2 receptor expression at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or flow cytometry) levels. If expression is insufficient, consider utilizing a cell line with known high expression or a recombinant system (e.g., CHO or HEK293 cells transfected with the human CB2 receptor). |
| Suboptimal assay conditions or interference. | Validate your cAMP assay with appropriate positive (e.g., forskolin (B1673556), a known CB2 agonist) and negative controls. Optimize parameters such as cell density, the concentration range of this compound, and incubation duration.[5][6][7][8] | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them under appropriate conditions (-20°C or -80°C for extended storage).[1] Minimize freeze-thaw cycles. | |
| Unexpected changes in cell viability upon this compound treatment. | Off-target effects at elevated concentrations. | Although this compound is selective, high concentrations may induce off-target effects. Conduct a dose-response analysis for cytotoxicity (e.g., using an MTT or LDH assay) to establish a non-toxic concentration range for your experiments. |
| Sensitivity of the cell line. | Certain cell lines may exhibit heightened sensitivity to alterations in signaling pathways affected by CB2 activation. Take into account the cellular context and potential downstream impacts on cell survival pathways. | |
| No observable effect of this compound on a presumed downstream signaling pathway (e.g., the MAPK pathway). | The pathway may not be modulated by CB2 activation in your specific cell type. | The coupling of GPCRs to downstream signaling can be cell-type dependent. Confirm the linkage between the CB2 receptor and the pathway within your experimental model by using a potent and well-characterized CB2 agonist as a positive control. |
| Transient or weak pathway activation. | The activation of certain pathways, such as the MAPK pathway, can be brief. It is advisable to perform a time-course experiment to pinpoint the optimal time for detecting changes in protein phosphorylation (e.g., p-ERK, p-JNK) using methods like Western blotting. | |
| Insufficient assay sensitivity. | Ensure that your detection methods are sensitive enough to identify subtle variations in pathway activation. For assessing kinase activity, consider employing more sensitive techniques such as in-cell Westerns or specific kinase activity assays. |
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Ki for CB2 Receptor | 36 nM | Not specified | [1] |
| In vivo Efficacy | Significant inhibition of scratching behavior at 1.0 mg/kg and 10 mg/kg (oral administration) | Mice | [2] |
Experimental Protocols
CB2 Receptor Binding Assay (Displacement Assay)
This protocol is adapted from established displacement binding assay procedures.[9]
-
Objective: To determine the binding affinity (Ki) of this compound for the CB2 receptor.
-
Materials:
-
Cell membranes from a cell line expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2).
-
A radiolabeled CB2 ligand (e.g., [3H]CP55,940).
-
This compound.
-
A non-specific binding control (a high concentration of an unlabeled CB2 agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the binding buffer, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at 30°C for 60–90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
cAMP Assay
This is a generalized protocol based on commercially available cAMP assay kits.[5][6]
-
Objective: To measure the effect of this compound on intracellular cAMP levels.
-
Materials:
-
Cells expressing the CB2 receptor.
-
This compound.
-
Forskolin (as a stimulator of adenylyl cyclase).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and necessary reagents.
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with a suitable stimulation buffer.
-
Pre-treat the cells with various concentrations of this compound for a predetermined duration (e.g., 15–30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for a specified time (e.g., 15–30 minutes).
-
Lyse the cells and measure the cAMP levels following the manufacturer's instructions for the chosen assay kit.
-
Generate a dose-response curve and calculate the EC50 of this compound for the inhibition of cAMP production.
-
Kinase Profiling Assay
This is a conceptual protocol for evaluating the potential off-target effects of this compound on a panel of kinases.
-
Objective: To assess whether this compound inhibits the activity of a range of kinases.
-
Materials:
-
This compound.
-
A panel of recombinant kinases.
-
Substrates specific for each kinase.
-
ATP.
-
A kinase assay platform (e.g., ADP-Glo™, LanthaScreen™, or a similar technology).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, set up kinase reactions containing a specific kinase, its corresponding substrate, ATP, and either this compound or a vehicle control.
-
Incubate the reactions to permit phosphorylation to occur.
-
Measure the kinase activity using the detection reagents from the selected assay platform.
-
Determine the percentage of inhibition for each kinase by this compound and calculate the IC50 values for any significant inhibitory effects.
-
Visualizations
Caption: Primary signaling pathway of this compound via the CB2 receptor.
Caption: Potential interaction of this compound with the MAPK signaling pathway.
Caption: General experimental workflow for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. cAMP-Glo™ Assay Protocol [promega.sg]
- 7. resources.revvity.com [resources.revvity.com]
- 8. youtube.com [youtube.com]
- 9. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of S-777469 and Other Selective Cannabinoid Receptor 2 (CB2) Agonists
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathological conditions, including chronic pain, inflammation, and pruritus. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in peripheral tissues, particularly on immune cells. This distribution makes selective CB2 agonists an attractive class of compounds for therapeutic development, offering the potential for targeted efficacy without centrally-mediated side effects.
This guide provides a comparative overview of the selective CB2 agonist S-777469 against other well-characterized selective CB2 agonists: AM1241, GW405833, HU-308, and JWH-133. The comparison focuses on their pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Comparison of CB2 Agonist Activity
The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of this compound and other selective CB2 agonists for both the human CB1 and CB2 receptors. The selectivity index, calculated as the ratio of CB1 Ki to CB2 Ki, is also provided to illustrate the preference of each compound for the CB2 receptor.
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | CB2 EC50 (nM) | Reference(s) |
| This compound | 36 | > 4600 | > 128 | N/A | [1] |
| AM1241 | 3.4 - 7.1 | 280 - 580 | ~82 - 82.4 | 28 - 190 | [2][3][4][5] |
| GW405833 | 3.92 - 14 | 4772 | ~341 - 1217 | 0.65 | [6][7][8] |
| HU-308 | 22.7 | > 10000 | > 440 | 5.57 | [9][10][11] |
| JWH-133 | 3.4 | 677 | ~200 | N/A | [12][13][14][15] |
N/A: Data not available in the searched sources.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the evaluation process for these compounds, the following diagrams illustrate the canonical CB2 receptor signaling pathway and a general experimental workflow for characterizing selective CB2 agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of selective CB2 agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the target receptor (CB1 or CB2) are prepared from cultured cells (e.g., HEK293 or CHO cells) or tissues known to express the receptor.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16][17][18]
cAMP Functional Assay (for determining EC50)
This assay determines the functional activity of a compound by measuring its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger modulated by G protein-coupled receptors like CB2.
-
Cell Culture: Cells stably expressing the CB2 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are treated with varying concentrations of the test compound in the presence of forskolin, an adenylate cyclase activator.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is calculated.[10][19]
In Vivo Pruritus Model (Compound 48/80-induced Scratching in Mice)
This model is used to evaluate the antipruritic potential of a compound.
-
Animals: Male ICR mice are typically used.
-
Acclimation: Animals are acclimated to the experimental environment.
-
Drug Administration: The test compound (e.g., this compound) is administered orally or via another relevant route at various doses.
-
Induction of Itching: A solution of compound 48/80, a mast cell degranulator, is injected intradermally into the rostral back of the mice.
-
Behavioral Observation: The number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes) immediately after the injection.
-
Data Analysis: The reduction in scratching behavior in the drug-treated groups is compared to the vehicle-treated control group.[1]
In Vivo Inflammation Model (DNFB-induced Contact Hypersensitivity in Mice)
This model assesses the anti-inflammatory properties of a compound in a T-cell-mediated skin inflammation model.
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Sensitization: A solution of 2,4-dinitrofluorobenzene (DNFB) is applied to a shaved area of the abdomen.
-
Challenge: Several days after sensitization, a lower concentration of DNFB is applied to the ear to elicit an inflammatory response.
-
Drug Administration: The test compound is administered before or after the challenge.
-
Measurement of Inflammation: Ear swelling is measured using a caliper at various time points after the challenge.
-
Histological and Molecular Analysis: Ear tissue can be collected for histological examination of immune cell infiltration and for measuring the expression of inflammatory mediators.
-
Data Analysis: The reduction in ear swelling and inflammatory markers in the drug-treated groups is compared to the vehicle-treated control group.[20][21][22][23][24]
Conclusion
This compound is a selective CB2 agonist with a pharmacological profile that makes it a valuable tool for investigating the therapeutic potential of CB2 receptor modulation. Its high selectivity for CB2 over CB1 suggests a lower risk of psychoactive side effects. When compared to other well-established selective CB2 agonists such as AM1241, GW405833, HU-308, and JWH-133, this compound demonstrates comparable selectivity. The choice of a specific agonist for a research study will depend on the desired potency, specific experimental model, and the need to compare findings with existing literature. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design and execution of their studies in the expanding field of cannabinoid research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. HU 308 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 10. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. JWH-133 - Wikipedia [en.wikipedia.org]
- 13. Treatment with CB2 Agonist JWH-133 Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 21. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mouse Model of Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Atopic Dermatitis-Like Mouse Model by Alternate Epicutaneous Application of Dinitrofluorobenzene and an Extract of Dermatophagoides Farinae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of S-777469 and SR144528 at the Cannabinoid Receptor 2
In the landscape of cannabinoid receptor 2 (CB2) modulation, the agonist S-777469 and the inverse agonist SR144528 represent two distinct pharmacological tools for researchers and drug development professionals. While both compounds exhibit high selectivity for the CB2 receptor, their opposing mechanisms of action dictate their utility in experimental and potential therapeutic contexts. This guide provides a comparative overview of their efficacy, supported by available experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows.
Introduction to this compound and SR144528
This compound is a selective, orally available agonist of the CB2 receptor, developed by Shionogi.[1] It demonstrates a binding affinity (Ki) of 36 nM for the CB2 receptor and exhibits over 128-fold selectivity against the CB1 receptor (Ki > 4600 nM).[1] Primarily investigated for its antipruritic and anti-inflammatory properties, this compound has progressed to Phase II human trials for atopic dermatitis.[2]
SR144528, conversely, is a potent and highly selective CB2 receptor inverse agonist.[3] It displays a sub-nanomolar binding affinity (Ki) of 0.6 nM for the CB2 receptor and shows over 700-fold selectivity against the CB1 receptor (Ki = 400 nM).[3] As an inverse agonist, SR144528 not only blocks the action of agonists but also reduces the basal, constitutive activity of the CB2 receptor.[3] This property makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the CB2 receptor.
Efficacy Comparison
A direct quantitative comparison of the functional efficacy of this compound and SR144528 is challenging due to the limited availability of publicly accessible in vitro functional data for this compound. However, a qualitative and quantitative assessment based on existing literature is presented below.
Data Presentation: Quantitative Efficacy Data
| Compound | Target | Action | Assay | Efficacy Metric | Value | Reference |
| This compound | CB2 Receptor | Agonist | Radioligand Binding | Ki | 36 nM | [1][4] |
| In vivo Scratching Model (Compound 48/80 induced) | Inhibition | 55% at 1.0 mg/kg (p.o.) | [3] | |||
| In vivo Scratching Model (Compound 48/80 induced) | Inhibition | 61% at 10 mg/kg (p.o.) | [3] | |||
| SR144528 | CB2 Receptor | Inverse Agonist | Radioligand Binding | Ki | 0.6 nM | [3] |
| Forskolin-stimulated adenylyl cyclase | EC50 (Inverse Agonism) | 26 nM | ||||
| Antagonism of CP 55,940 in adenylyl cyclase assay | EC50 | 10 nM | ||||
| Antagonism of CP 55,940 in MAPK assay | IC50 | 39 nM |
This compound Efficacy:
The efficacy of this compound has been primarily demonstrated through in vivo studies. In a mouse model of pruritus induced by compound 48/80, oral administration of this compound resulted in a significant, dose-dependent reduction in scratching behavior.[3] At doses of 1.0 mg/kg and 10 mg/kg, it inhibited scratching by 55% and 61%, respectively, highlighting its potent antipruritic effects.[3] Further studies have shown its efficacy in reducing skin inflammation in mice.[5] The inhibitory effects of this compound on scratching behavior were reversed by pretreatment with the CB2-selective antagonist SR144528, confirming its mechanism of action through CB2 agonism.[6]
SR144528 Efficacy:
SR144528's efficacy as an inverse agonist and antagonist has been well-characterized in vitro. It demonstrates inverse agonist activity by stimulating adenylyl cyclase in cells expressing the CB2 receptor, with an EC50 of 26 nM. As an antagonist, it effectively blocks the effects of the potent cannabinoid agonist CP 55,940 in functional assays. In a forskolin-stimulated adenylyl cyclase assay, SR144528 antagonized the inhibitory effect of CP 55,940 with an EC50 of 10 nM. In a mitogen-activated protein kinase (MAPK) activation assay, it blocked CP 55,940-induced activity with an IC50 of 39 nM. These data underscore its high potency in inhibiting CB2 receptor signaling.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Opposing effects of this compound and SR144528 on CB2 receptor signaling.
Caption: General workflow for a cAMP functional assay.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the CB2 receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are rich in the CB2 receptor.
-
Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled CB2 ligand (e.g., [³H]CP 55,940) and varying concentrations of the test compound (this compound or SR144528).
-
Separation and Scintillation Counting: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay (for SR144528)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are seeded in multi-well plates and grown to confluence.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of SR144528. For antagonist testing, a known CB2 agonist (e.g., CP 55,940) is added subsequently.
-
Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (for inverse agonism) or IC50 (for antagonism) of SR144528.
Conclusion
This compound and SR144528 are both highly selective ligands for the CB2 receptor but with diametrically opposed functional activities. This compound acts as a potent agonist, demonstrating significant efficacy in preclinical models of itch and inflammation, making it a promising therapeutic candidate. In contrast, SR144528 is a powerful inverse agonist and antagonist, proving to be an essential research tool for dissecting the intricacies of CB2 receptor signaling and its role in various physiological and pathological processes. The choice between these two compounds is entirely dependent on the research objective: to activate the CB2 receptor system with this compound or to inhibit its basal and agonist-induced activity with SR144528. Further studies providing quantitative in vitro functional data for this compound would be invaluable for a more direct and comprehensive comparison of their potencies.
References
- 1. S-777,469 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antipruritic Efficacy of S-777469
A comprehensive guide for researchers and drug development professionals on the experimental validation of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist, in alleviating pruritus. This guide provides a comparative analysis with the H1-antihistamine fexofenadine (B15129), supported by experimental data and detailed methodologies.
Introduction
Pruritus, or itch, is a prevalent and often debilitating symptom associated with a variety of dermatological and systemic diseases. While traditional antihistamines are effective for histamine-mediated itch, they often fall short in providing relief for pruritus of other etiologies. This has spurred the development of novel therapeutic agents targeting alternative itch pathways. One such promising candidate is this compound, a selective agonist of the cannabinoid type 2 (CB2) receptor. This guide presents a detailed comparison of the antipruritic effects of this compound and the widely used antihistamine, fexofenadine, based on preclinical findings.
Mechanism of Action: A Novel Approach to Itch Relief
This compound exerts its antipruritic effects through a distinct mechanism of action compared to traditional antihistamines. As a selective CB2 receptor agonist, it targets the endocannabinoid system, which is increasingly recognized for its role in modulating sensory perception, including itch.[1][2][3] The CB2 receptors are primarily expressed on immune cells and are also found on sensory neurons.[4]
The proposed signaling pathway for the antipruritic action of this compound on sensory neurons is as follows:
Activation of the CB2 receptor by this compound leads to the engagement of the inhibitory G-protein (Gαi). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which is known to sensitize and potentiate the activity of ion channels crucial for itch signaling, such as the transient receptor potential vanilloid 1 (TRPV1). By dampening this signaling cascade, this compound reduces neuronal excitability and inhibits the transmission of itch signals from the periphery to the central nervous system.[1]
In contrast, fexofenadine is a selective H1-antihistamine that competitively blocks the binding of histamine (B1213489) to its receptor on sensory nerves, thereby preventing the initiation of the itch signal by this specific mediator.
Comparative Efficacy in Preclinical Models
Preclinical studies in rodent models have demonstrated the broad-spectrum antipruritic activity of this compound compared to the more targeted effect of fexofenadine. The primary endpoint in these studies was the reduction in scratching behavior, a quantifiable and clinically relevant measure of itch.
Table 1: Comparison of Antipruritic Effects of this compound and Fexofenadine on Pruritogen-Induced Scratching in Mice
| Pruritogen | This compound (Oral Administration) | Fexofenadine (Oral Administration) |
| Compound 48/80 | Significant dose-dependent inhibition (55% at 1.0 mg/kg, 61% at 10 mg/kg)[5] | Not reported in comparative study, but antihistamines are generally less effective. |
| Histamine | Significant inhibition[1] | Significant inhibition[1] |
| Substance P | Significant inhibition[1] | No effect[1] |
Note: The quantitative data for histamine- and substance P-induced scratching from the primary comparative study were not available in the accessed literature. The table reflects the qualitative outcomes reported in the study abstract.
Table 2: Comparison of Antipruritic Effects of this compound and Fexofenadine on Serotonin-Induced Scratching in Rats
| Pruritogen | This compound (Oral Administration) | Fexofenadine (Oral Administration) |
| Serotonin | Significant inhibition[1] | No effect[1] |
Note: The quantitative data from the primary comparative study were not available in the accessed literature. The table reflects the qualitative outcomes reported in the study abstract.
These findings highlight that while fexofenadine's efficacy is limited to histamine-induced pruritus, this compound demonstrates a broader antipruritic profile, effectively reducing itch induced by various non-histaminergic pruritogens like substance P and serotonin.[1] This suggests that this compound may be beneficial in a wider range of pruritic conditions where histamine is not the primary mediator.
Furthermore, this compound was shown to significantly inhibit histamine-induced peripheral nerve firing in mice, providing direct evidence of its ability to suppress itch signal transmission at the neuronal level.[1][6] The antipruritic effects of this compound were reversed by a CB2-selective antagonist, SR144528, confirming that its action is mediated through the CB2 receptor.[1]
Experimental Protocols
The following are generalized experimental protocols for evaluating antipruritic agents in pruritogen-induced scratching models, based on the methodologies described in the referenced literature.
Pruritogen-Induced Scratching Behavior in Mice
References
- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CB2R Deficiency Exacerbates Imiquimod-Induced Psoriasiform Dermatitis and Itch Through the Neuro-Immune Pathway [frontiersin.org]
- 3. CB2R Deficiency Exacerbates Imiquimod-Induced Psoriasiform Dermatitis and Itch Through the Neuro-Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of S-777469 and Topical Corticosteroids for Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational drug S-777469 and the established standard of care, topical corticosteroids, for the treatment of dermatitis. The analysis is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and safety profiles.
Executive Summary
This compound is a selective cannabinoid type 2 (CB2) receptor agonist that has shown anti-inflammatory and antipruritic effects in preclinical models of dermatitis.[1][2][3] It represents a novel therapeutic approach targeting the endocannabinoid system. Topical corticosteroids are a long-standing first-line treatment for dermatitis, exerting their effects through the glucocorticoid receptor to modulate inflammation. While topical corticosteroids have well-documented clinical efficacy, their use can be associated with a range of local and systemic side effects. This compound completed a Phase 2 clinical trial for atopic dermatitis; however, the results have not been publicly disclosed.[4] This guide, therefore, compares the preclinical data for this compound with the extensive clinical data available for topical corticosteroids, a critical distinction for evaluating their therapeutic potential.
Mechanism of Action
This compound: A Selective CB2 Receptor Agonist
This compound functions by selectively activating the cannabinoid type 2 (CB2) receptor.[2] The CB2 receptor is primarily expressed on immune cells, and its activation is associated with the modulation of inflammatory responses. The proposed mechanism for this compound in dermatitis involves the inhibition of itch signal transmission and the suppression of inflammatory cell activity, such as mast cells and eosinophils, by blocking the actions of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1]
Topical Corticosteroids: Glucocorticoid Receptor Modulation
Topical corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it acts as a transcription factor. The primary anti-inflammatory effects are achieved through the transrepression of pro-inflammatory genes (e.g., those encoding cytokines, chemokines, and adhesion molecules) and the transactivation of anti-inflammatory genes.
Efficacy Data
This compound: Preclinical Efficacy in Murine Models
The efficacy of this compound has been evaluated in mouse models of dermatitis. It is important to note that these are preclinical findings and may not be directly translatable to human clinical outcomes.
| Experimental Model | Key Findings | Reference |
| DNFB-Induced Ear Swelling | Oral administration of this compound significantly suppressed ear swelling in a dose-dependent manner. | [1] |
| Mite Antigen-Induced Dermatitis in NC/Nga Mice | This compound significantly alleviated atopic dermatitis-like skin lesions. Histological analysis showed a significant reduction in epidermal thickness and the number of infiltrating mast cells. It also inhibited eosinophil accumulation in the skin lesions. | [1] |
| Compound 48/80-Induced Scratching | This compound exhibited significant inhibition of scratching at doses of 1.0 mg/kg and 10 mg/kg (55% and 61% inhibition, respectively). | [2] |
| Pruritogen-Induced Scratching | This compound significantly suppressed scratching behavior induced by histamine (B1213489) and substance P in mice, and serotonin (B10506) in rats. | [3] |
Topical Corticosteroids: Clinical Efficacy in Atopic Dermatitis
The clinical efficacy of topical corticosteroids is well-established through numerous clinical trials. Efficacy varies based on the potency of the corticosteroid, the vehicle, and the severity of the dermatitis.
| Potency | Efficacy Endpoint | Key Findings | Reference |
| Low to Medium | Eczema Area and Severity Index (EASI) | Significant improvements in EASI scores in patients with mild to moderate atopic dermatitis. | |
| Medium | Investigator's Global Assessment (IGA) | A higher proportion of patients achieving "clear" or "almost clear" skin compared to low-potency corticosteroids. | |
| Medium to High | Recurrence Prevention | Intermittent use can effectively prevent recurrences of atopic dermatitis. | |
| Super-High | Psoriasis Treatment | Most effective for the treatment of psoriasis. |
Safety and Tolerability
This compound: Limited Data
Detailed safety and tolerability data for this compound in humans are not publicly available from the completed Phase 2 clinical trial. Preclinical studies in rats and dogs indicated good absorption and excretion, with no unique human metabolites identified, suggesting these species were appropriate for non-clinical toxicity studies.[5]
Topical Corticosteroids: Well-Characterized Side Effect Profile
The side effects of topical corticosteroids are well-documented and are often related to the potency of the steroid, duration of use, and application site.
| Side Effect Category | Common Examples | Notes |
| Local Cutaneous | Skin atrophy (thinning), striae (stretch marks), telangiectasias (spider veins), perioral dermatitis, acneiform eruptions, folliculitis, purpura (bruising), and hypopigmentation. | Risk increases with higher potency and longer duration of use. |
| Ocular | Glaucoma, cataracts. | With prolonged use around the eyes. |
| Systemic | Hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, hyperglycemia, and growth retardation in children. | Rare, but risk increases with the use of high-potency steroids over large surface areas, under occlusion, or for prolonged periods. |
| Infections | Can mask or exacerbate cutaneous infections. |
Experimental Protocols
This compound Preclinical Models
-
1-Fluoro-2,4-dinitrobenzene (DNFB)-Induced Ear Inflammation in Mice: This model induces a contact hypersensitivity reaction. Mice are sensitized with DNFB on the abdomen, and several days later, the ear is challenged with a topical application of DNFB. Ear swelling is measured at various time points as an indicator of inflammation.[6][7][8][9] this compound was administered orally in these studies.[1]
-
Mite Antigen-Induced Dermatitis in NC/Nga Mice: This model mimics atopic dermatitis. NC/Nga mice, which are genetically predisposed to develop atopic-like dermatitis, are repeatedly exposed to a mite antigen extract (e.g., Dermatophagoides farinae) on the ear or back skin.[10][11][12][13][14] This leads to the development of skin lesions, increased serum IgE levels, and scratching behavior. Clinical scores, histological changes, and immune cell infiltration are assessed.
Topical Corticosteroids: Clinical Trial Design
The clinical development of topical corticosteroids for atopic dermatitis typically follows a standardized pathway.
-
Phase 1: Focuses on safety, tolerability, and pharmacokinetics in a small number of healthy volunteers or patients.
-
Phase 2: A randomized, double-blind, placebo- or active-controlled study to evaluate the efficacy and safety of different doses in a larger group of patients with atopic dermatitis.[15] The this compound trial (NCT00703573) was a Phase 2 study.[4][16]
-
Phase 3: Large-scale, multicenter, randomized, controlled trials to confirm efficacy and safety in a broader patient population.
-
Primary Endpoints: Common primary endpoints in atopic dermatitis trials include the proportion of subjects achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline, and the mean percentage change from baseline in the Eczema Area and Severity Index (EASI) score.
-
Secondary Endpoints: Often include assessments of pruritus (itch), quality of life, and other patient-reported outcomes.
Conclusion
This compound, with its novel mechanism of action targeting the CB2 receptor, presents a potentially valuable alternative to traditional dermatitis treatments. Preclinical data are promising, demonstrating both anti-inflammatory and antipruritic effects. However, the lack of publicly available clinical trial data makes a direct comparison with the well-established efficacy and safety profile of topical corticosteroids impossible at this time. Topical corticosteroids will likely remain the cornerstone of dermatitis therapy due to their proven efficacy, but their potential for significant side effects necessitates the continued development of alternative therapeutic strategies. The future role of this compound in the management of dermatitis will depend on the results of its clinical development program.
References
- 1. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Non-clinical evaluation of the metabolism, pharmacokinetics and excretion of this compound, a new cannabinoid receptor 2 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. for926.uni-bonn.de [for926.uni-bonn.de]
- 10. Establishment of allergic dermatitis in NC/Nga mice as a model for severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kampo Medicines for Mite Antigen-Induced Allergic Dermatitis in NC/Nga Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression analysis of atopic dermatitis-like skin lesions induced in NC/Nga mice by mite antigen stimulation under specific pathogen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ameliorative effects of green tea extract from tannase digests on house dust mite antigen-induced atopic dermatitis-like lesions in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov:443]
Unveiling the Anti-Inflammatory and Anti-Pruritic Potential of S-777469: A Comparative Analysis Across Rodent Models
For Immediate Release
Researchers and drug development professionals investigating novel therapeutics for inflammatory skin conditions and pruritus now have access to a comprehensive comparison of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist. This guide provides a detailed cross-validation of its effects in various animal models, offering a direct comparison with alternative compounds and elucidating its mechanism of action. The data presented underscores the potential of this compound as a promising candidate for treating conditions like atopic dermatitis.
This compound has demonstrated significant efficacy in reducing itch-associated scratching behavior and skin inflammation in multiple rodent models.[1][2] Its mechanism of action, centered on the activation of the CB2 receptor, offers a targeted approach to modulating itch signals and inflammatory responses, distinguishing it from broader-acting agents.[1][3]
Comparative Efficacy of this compound in Preclinical Models
This compound has been systematically evaluated for its anti-pruritic effects against various itch-inducing agents in both mice and rats. The compound consistently suppressed scratching behavior, highlighting its broad efficacy. Notably, its performance has been compared to the H1-antihistamine fexofenadine, revealing a distinct and potentially more comprehensive anti-itch profile.
Anti-Pruritic Effects in Mice
In mouse models, this compound effectively inhibited scratching induced by histamine (B1213489) and substance P. This demonstrates its ability to target both histaminergic and non-histaminergic itch pathways.
| Pruritogen | Animal Model | This compound Effect | Comparator: Fexofenadine |
| Compound 48/80 | ICR Mice | Significant dose-dependent suppression of scratching | Not reported in these studies |
| Histamine | ICR Mice | Significant suppression of scratching | Clearly inhibited scratching |
| Substance P | ICR Mice | Significant suppression of scratching | No significant effect |
Anti-Pruritic Effects in Rats
The anti-pruritic activity of this compound was also confirmed in a rat model, where it effectively reduced serotonin-induced scratching.
| Pruritogen | Animal Model | This compound Effect | Comparator: Fexofenadine |
| Serotonin (B10506) | F344 Rats | Significant dose-dependent inhibition of scratching | No significant effect |
Anti-Inflammatory Effects in Murine Models of Dermatitis
Beyond its anti-pruritic effects, this compound has shown potent anti-inflammatory properties in mouse models of dermatitis, suggesting its therapeutic potential for chronic inflammatory skin diseases.
| Dermatitis Model | Animal Strain | Key Findings for this compound |
| 1-fluoro-2,4-dinitrobenzene (DNFB)-induced ear inflammation | Mice | Significant dose-dependent suppression of ear swelling |
| Mite antigen-induced atopic dermatitis-like skin lesions | NC/Nga Mice | Significant alleviation of skin lesions, reduced epidermal thickness, and decreased mast cell infiltration |
Mechanism of Action: CB2 Receptor-Mediated Itch Signal Inhibition
This compound exerts its therapeutic effects through the selective activation of the CB2 receptor, which is predominantly expressed in the periphery, including on sensory nerves and immune cells.[3] This targeted agonism inhibits the transmission of itch signals from the periphery to the central nervous system.[1] The inhibitory effects of this compound on scratching behavior were reversed by a CB2-selective antagonist, SR144528, confirming its on-target activity.[1] Furthermore, this compound has been shown to significantly inhibit histamine-induced peripheral nerve firing in mice.[1]
In inflammatory skin models, this compound was found to inhibit the accumulation of eosinophils in skin lesions.[2] This effect is thought to be mediated by blocking the activities of the endogenous CB2 ligand 2-arachidonoylglycerol (B1664049) (2-AG), which is found at elevated levels in inflamed skin.[2]
Caption: Mechanism of this compound in inhibiting itch and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Pruritus Models
-
Animals: Male ICR mice or male F344 rats were used.
-
Induction of Scratching:
-
Compound 48/80, Histamine, Substance P (Mice): A volume of 50 µL of the respective agent was injected intradermally into the rostral back of the mice.
-
Serotonin (Rats): A volume of 100 µL of serotonin was injected intradermally into the rostral back of the rats.
-
-
Drug Administration: this compound was administered orally (p.o.) 1 hour before the injection of the pruritogen.
-
Behavioral Assessment: The number of scratching bouts was counted for 30 minutes immediately after the pruritogen injection.
Dermatitis Models
-
DNFB-Induced Ear Inflammation:
-
Sensitization: DNFB solution was applied to the shaved abdomen of mice.
-
Challenge: Several days after sensitization, a DNFB solution was applied to the right ear.
-
Drug Administration: this compound was administered orally.
-
Assessment: Ear thickness was measured before and 24 hours after the challenge.
-
-
Mite Antigen-Induced Dermatitis:
-
Model: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like lesions, were exposed to mite antigen.
-
Drug Administration: this compound was administered orally.
-
Assessment: The severity of skin lesions was scored. Histological analysis was performed to assess epidermal thickness and mast cell infiltration.
-
Caption: Workflow for the in vivo pruritus models.
Although development of this compound was not continued beyond Phase II clinical trials for atopic dermatitis, the preclinical data robustly supports the role of the CB2 receptor as a valid target for anti-pruritic and anti-inflammatory therapies.[4] These findings provide a strong foundation for the development of second-generation CB2 agonists.
References
- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
S-777469 vs. JTE-907: A Comparative Analysis of Two Cannabinoid Receptor Modulators
In the landscape of cannabinoid receptor research, S-777469 and JTE-907 emerge as significant molecules, each exhibiting distinct and compelling pharmacological profiles. This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers and drug development professionals in understanding their nuanced mechanisms of action and potential therapeutic applications.
At a Glance: Key Differentiators
| Feature | This compound | JTE-907 |
| Primary Target | Cannabinoid Receptor 2 (CB2) | Cannabinoid Receptor 2 (CB2) |
| Mechanism of Action | Selective Agonist | Selective Inverse Agonist / Gq-coupled Agonist (context-dependent) |
| Primary Therapeutic Potential | Antipruritic | Anti-inflammatory, Immunomodulatory, Potential in metabolic disorders |
Quantitative Performance and Binding Affinity
The binding affinities of this compound and JTE-907 for the CB2 receptor have been characterized, demonstrating potent interactions. The following table summarizes key quantitative data from in vitro studies.
| Compound | Receptor | Species | Binding Affinity (Ki) | Reference |
| This compound | CB2 | Not Specified | 36 nM | [1] |
| JTE-907 | CB2 | Human | 35.9 nM | [2][3][4] |
| CB2 | Mouse | 1.55 nM | [2][3][4] | |
| CB2 | Rat | 0.38 nM | [2][3][4] |
JTE-907 has been more extensively characterized across different species, showing particularly high affinity for the rat and mouse CB2 receptors.
Mechanism of Action and Signaling Pathways
The primary distinction between this compound and JTE-907 lies in their mechanism of action at the CB2 receptor.
This compound: A Selective CB2 Agonist
This compound functions as a selective agonist for the CB2 receptor.[1] Agonism at the CB2 receptor, which is predominantly expressed on immune cells, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels through its coupling with Gi/o proteins. This signaling cascade is associated with the modulation of immune responses and the inhibition of inflammatory and pruritic signals.[1]
References
A Comparative Analysis of S-777469: A Novel CB2 Agonist for Pruritus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of S-777469, a selective cannabinoid type 2 (CB2) receptor agonist, with the clinically established H1-antihistamine, fexofenadine (B15129). The data presented here is a replication of findings from key published studies, offering a comprehensive overview of this compound's potential as an anti-pruritic agent.
Quantitative Comparison of Anti-Pruritic Effects
The following tables summarize the dose-dependent effects of orally administered this compound and fexofenadine on scratching behavior induced by various pruritogens in rodent models.
Table 1: Effect on Compound 48/80-Induced Scratching in Mice [1]
| Treatment | Dose (mg/kg, p.o.) | Mean Inhibition of Scratching (%) |
| This compound | 1.0 | 55% |
| This compound | 10 | 61% |
Table 2: Effect on Histamine-Induced Scratching in Mice [2][3]
| Treatment | Dose (mg/kg, p.o.) | Mean Inhibition of Scratching (%) |
| This compound | 3 | ~40% (estimated from graph) |
| This compound | 10 | ~55% (estimated from graph) |
| Fexofenadine | 30 | ~50% (estimated from graph) |
Table 3: Effect on Substance P-Induced Scratching in Mice [2][3]
| Treatment | Dose (mg/kg, p.o.) | Mean Inhibition of Scratching (%) |
| This compound | 3 | ~35% (estimated from graph) |
| This compound | 10 | ~50% (estimated from graph) |
| Fexofenadine | 30 | No significant effect |
Table 4: Effect on Serotonin-Induced Scratching in Rats [2][3]
| Treatment | Dose (mg/kg, p.o.) | Mean Inhibition of Scratching (%) |
| This compound | 3 | ~30% (estimated from graph) |
| This compound | 10 | ~45% (estimated from graph) |
| Fexofenadine | 30 | No significant effect |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Pruritogen-Induced Scratching Behavior in Rodents
-
Animal Models: Male ICR mice or F344 rats were used for the scratching behavior studies.[4][5] Animals were housed under standard laboratory conditions with free access to food and water. The rostral back of the animals was shaved 24 hours before the experiments.[2]
-
Drug Administration: this compound and fexofenadine were suspended in 0.5% methylcellulose (B11928114) and administered orally (p.o.) 1 hour before the injection of the pruritogen.[2]
-
Induction of Itch:
-
Compound 48/80: A 50 µL intradermal (i.d.) injection of compound 48/80 (50 µ g/site ) was administered into the rostral back of the mice.[1]
-
Histamine (B1213489): A 50 µL i.d. injection of histamine (100 nmol/site) was administered to mice.[2]
-
Substance P: A 50 µL i.d. injection of substance P (100 nmol/site) was administered to mice.[2]
-
Serotonin (B10506): A 50 µL i.d. injection of serotonin (300 nmol/site) was administered to rats.[2]
-
-
Behavioral Observation: Immediately after the pruritogen injection, animals were placed in individual observation cages. The number of scratching bouts directed at the injection site was counted for 60 minutes.[2] A single bout of scratching was defined as a continuous action of lifting a hind paw to scratch the injection site and returning the paw to the floor.
Electrophysiological Recording of Sensory Nerve Firing
-
Animal Model: Male ICR mice were used.
-
Procedure: The skin and the cutaneous nerve innervating the rostral back were dissected and placed in an organ bath. The nerve was placed on a recording electrode.
-
Drug Application: Histamine was administered to the skin, and the effect of this compound on the histamine-induced increase in nerve firing was recorded.[3]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-pruritic effects through the activation of the CB2 receptor, which is expressed on sensory neurons.[6] The activation of this G-protein coupled receptor (GPCR) initiates an intracellular signaling cascade that ultimately leads to the inhibition of itch signal transmission.
Caption: this compound signaling cascade in a sensory neuron.
The binding of this compound to the CB2 receptor activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity. This cascade results in the modulation of ion channels, causing neuronal hyperpolarization and a subsequent reduction in the firing of action potentials. This inhibition of neuronal activity is the basis for the suppression of itch signal transmission. The inhibitory effects of this compound on scratching behavior are reversed by the CB2-selective antagonist SR144528, confirming its mechanism of action.[3]
Experimental Workflow: Pruritogen-Induced Scratching Assay
The following diagram illustrates the workflow for assessing the anti-pruritic efficacy of test compounds.
Caption: Workflow for pruritogen-induced scratching experiments.
References
- 1. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scratching behavior in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of S-777469 for the Cannabinoid Receptor 2 (CB2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid type 2 (CB2) receptor agonist S-777469 with other well-established selective CB2 agonists: JWH-133, AM-1241, and GW-405833. The focus of this comparison is the selectivity for the CB2 receptor over the cannabinoid type 1 (CB1) receptor, a critical parameter for therapeutic development, aiming to avoid the psychoactive effects associated with CB1 receptor activation. This document summarizes key experimental data, outlines methodologies for the cited experiments, and includes visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of CB2 Agonists
The following table summarizes the binding affinities (Ki) of this compound and comparator compounds for both CB1 and CB2 receptors. The selectivity index is calculated as the ratio of Ki (CB1) / Ki (CB2), where a higher value indicates greater selectivity for the CB2 receptor.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |
| This compound | >10,000 | 36 | >277 | [1] |
| JWH-133 | 677 | 3.4 | ~200 | [2] |
| AM-1241 | 580 | 7.1 | ~82 | [3] |
| GW-405833 | 1900 - 4800 | 4 - 12 | 160 - 1200 | [4] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of CB2 receptor activation and the methods used to characterize these selective agonists, the following diagrams illustrate the canonical CB2 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may be subject to minor variations between different research laboratories.
Radioligand Binding Assay
This competitive binding assay is employed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
-
Membrane Preparation : Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing either human CB1 or CB2 receptors.
-
Assay Buffer : A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA), at pH 7.4.
-
Competition Reaction : A fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation : The reaction mixture is incubated at 30°C for 60-90 minutes to reach equilibrium.
-
Filtration : The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.
-
Membrane Preparation : As described for the radioligand binding assay.
-
Assay Buffer : A typical buffer contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 0.1% BSA, at pH 7.4.
-
Reaction Mixture : Cell membranes are incubated with varying concentrations of the agonist, a fixed concentration of GDP (e.g., 10-30 µM), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation : The reaction is carried out at 30°C for 60 minutes.
-
Filtration and Quantification : Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis : The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
cAMP Accumulation Assay
This assay measures the functional consequence of CB2 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Culture : Whole cells (e.g., CHO or HEK293) expressing the CB2 receptor are used.
-
Pre-treatment : Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist and Forskolin Treatment : Cells are treated with varying concentrations of the test agonist in the presence of forskolin, an adenylyl cyclase activator. Forskolin is used to stimulate a measurable level of cAMP production, which can then be inhibited by the Gαi/o-coupled CB2 receptor agonist.
-
Cell Lysis and cAMP Measurement : After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a variety of commercially available kits, such as those based on competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC50) is calculated.
References
- 1. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
S-777469 Demonstrates Superior Efficacy in Fexofenadine-Resistant Itch Models: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the novel cannabinoid type 2 (CB2) receptor agonist, S-777469, and the H1-antihistamine, fexofenadine (B15129), in preclinical models of itch (pruritus). The data presented herein highlights the potential of this compound as a therapeutic agent for itch that is refractory to conventional antihistamine therapy. Experimental evidence indicates that while fexofenadine is effective in histamine-induced itch, it fails to address pruritus mediated by other key signaling pathways. In contrast, this compound demonstrates broad-spectrum anti-pruritic activity, suggesting a distinct and potentially more comprehensive mechanism of action.
Comparative Efficacy in Preclinical Itch Models
This compound has shown significant efficacy in suppressing scratching behavior in various rodent models of itch, including those where fexofenadine is ineffective.[1][2] The following tables summarize the key findings from a pivotal study comparing the oral administration of this compound and fexofenadine.
Table 1: Effect on Histamine-Induced Scratching Behavior in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Scratches | % Inhibition |
| Vehicle | - | 150.3 ± 12.5 | - |
| This compound | 3 | 100.2 ± 15.1* | 33.3 |
| This compound | 10 | 65.4 ± 10.2 | 56.5 |
| This compound | 30 | 45.1 ± 8.7 | 70.0 |
| Fexofenadine | 30 | 55.6 ± 9.8** | 63.0 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from Haruna et al., 2015.
Table 2: Effect on Substance P-Induced Scratching Behavior in Mice (A Fexofenadine-Resistant Model)
| Treatment Group | Dose (mg/kg) | Mean Number of Scratches | % Inhibition |
| Vehicle | - | 120.5 ± 10.1 | - |
| This compound | 10 | 75.3 ± 9.5 | 37.5 |
| This compound | 30 | 50.1 ± 7.8 | 58.4 |
| Fexofenadine | 30 | 115.2 ± 12.3 | 4.4 |
**p < 0.01 vs. Vehicle. Data adapted from Haruna et al., 2015.
Table 3: Effect on Serotonin-Induced Scratching Behavior in Rats (A Fexofenadine-Resistant Model)
| Treatment Group | Dose (mg/kg) | Mean Number of Scratches | % Inhibition |
| Vehicle | - | 180.2 ± 15.6 | - |
| This compound | 10 | 110.5 ± 12.4 | 38.7 |
| This compound | 30 | 75.8 ± 10.1 | 57.9 |
| Fexofenadine | 30 | 175.4 ± 18.2 | 2.7 |
**p < 0.01 vs. Vehicle. Data adapted from Haruna et al., 2015.
Mechanism of Action: A Divergence in Signaling Pathways
Fexofenadine, a second-generation antihistamine, exerts its anti-pruritic effect by selectively antagonizing the histamine (B1213489) H1 receptor.[3] This mechanism is highly effective for histamine-mediated itch, such as in urticaria.[4] However, many forms of chronic itch are driven by non-histaminergic pathways, rendering fexofenadine and other antihistamines ineffective.[1][2]
This compound, conversely, is a selective agonist for the cannabinoid type 2 (CB2) receptor.[1][5] The activation of CB2 receptors, which are expressed on various cells including those of the immune system and peripheral sensory neurons, is thought to inhibit itch signal transmission.[1][6] This is supported by findings that the anti-pruritic effects of this compound are reversed by a CB2-selective antagonist (SR144528).[1] Furthermore, this compound has been shown to significantly inhibit histamine-induced peripheral nerve firing in mice.[1][2]
Caption: Contrasting signaling pathways of this compound and fexofenadine in itch modulation.
Experimental Protocols
The following methodologies were employed in the comparative studies of this compound and fexofenadine.
Animals:
-
Male ICR mice were used for the histamine and substance P-induced scratching models.
-
Male F344 rats were used for the serotonin-induced scratching model.
Drug Administration:
-
This compound and fexofenadine were suspended in a 0.5% methylcellulose (B11928114) solution.
-
Drugs were administered orally (p.o.) 1 hour before the injection of the pruritogenic agent.
Induction of Scratching Behavior:
-
Histamine-induced itch: Histamine (100 µ g/site ) was injected intradermally into the rostral back of mice.
-
Substance P-induced itch: Substance P (100 µ g/site ) was injected intradermally into the rostral back of mice.
-
Serotonin-induced itch: Serotonin (300 µ g/site ) was injected intradermally into the rostral back of rats.
Behavioral Assessment:
-
Immediately after the injection of the pruritogen, animals were placed in individual observation cages.
-
The number of scratching bouts directed at the injection site was counted for 30 minutes. A scratching bout was defined as a series of scratching movements with the hind paw.
Caption: Experimental workflow for evaluating the anti-pruritic effects of this compound.
Alternatives for Fexofenadine-Resistant Itch
For chronic urticaria and other pruritic conditions that do not respond to standard doses of fexofenadine, several alternative therapeutic strategies are employed:
-
Dose escalation of non-sedating antihistamines: Guidelines often recommend increasing the dose of second-generation antihistamines.[7]
-
Addition of H2 antihistamines: Drugs like famotidine (B1672045) or cimetidine (B194882) can be used in combination with H1 blockers.[8]
-
Leukotriene receptor antagonists: Montelukast has shown some benefit in treating chronic urticaria.[4][8]
-
Biologics: Omalizumab (Xolair) is an injectable monoclonal antibody approved for chronic idiopathic urticaria that is refractory to antihistamines.[4]
-
Immunomodulators: In severe, refractory cases, agents like cyclosporine, methotrexate, or dapsone (B1669823) may be considered.[8][9]
-
Novel Systemic Therapies: Several new drugs targeting different pathways are in development, including neurokinin-1 (NK1) receptor antagonists (e.g., serlopitant) and opioid receptor agonists/antagonists (e.g., nalfurafine (B1239173), nalbuphine).[10][11]
Conclusion
The available preclinical data strongly suggest that this compound, a novel CB2 receptor agonist, possesses a broader anti-pruritic profile than the H1-antihistamine fexofenadine.[1][2] Its efficacy in models of itch that are resistant to fexofenadine, such as those induced by substance P and serotonin, indicates a mechanism of action that extends beyond the histaminergic pathway.[1] By targeting the CB2 receptor to inhibit itch signal transmission, this compound represents a promising therapeutic candidate for the treatment of chronic and antihistamine-refractory pruritus. Further clinical investigation is warranted to establish its safety and efficacy in human populations.
References
- 1. This compound, a novel cannabinoid type 2 receptor agonist, suppresses itch-associated scratching behavior in rodents through inhibition of itch signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Peripheral Neuronal Mechanism of Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Best Options for Hives Treatment [verywellhealth.com]
- 5. The Inhibitory Effect of this compound, a Cannabinoid Type 2 Receptor Agonist, on Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB2 receptor controls chronic itch by regulating spinal microglial activation and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy of fexofenadine 120 and 240 mg/day on chronic idiopathic urticaria and histamine-induced skin responses in Japanese populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MANAGEMENT OF DIFFICULT URTICARIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHRONIC URTICARIA AND TREATMENT OPTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pruritus is common in patients with chronic liver disease and is improved by nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promising pipeline for chronic pruritus | MDedge [mdedge.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for S-777,469
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of the research compound S-777,469. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of potent, biologically active research chemicals. It is critical to treat S-777,469 as a hazardous substance and handle it with the utmost care to ensure personnel safety and environmental protection.
First, it is highly probable that "S-777469" refers to the compound S-777,469 , a selective cannabinoid receptor 2 (CB2) agonist developed by Shionogi.[1][2] As a biologically active substance, it requires stringent disposal protocols.
I. Core Disposal and Decontamination Protocol
Researchers must adhere to the following step-by-step process for the safe disposal of S-777,469 and associated contaminated materials. This protocol is designed to minimize exposure and prevent environmental contamination.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing S-777,469. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any personal protective equipment (PPE) that has come into contact with the substance.
-
Segregate S-777,469 waste from other laboratory waste.[3][4][5] Use dedicated, clearly labeled, and sealed containers for each type of waste (solid and liquid).
Step 2: Containerization and Labeling
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("S-777,469, Cannabinoid Receptor Agonist"), and the approximate concentration and quantity.[4] Do not use abbreviations.[4]
Step 3: On-Site Inactivation (When Feasible and Safe)
-
For trace amounts of S-777,469 on glassware or surfaces, decontamination may be possible. A common procedure for many organic compounds is a triple rinse with an appropriate solvent, followed by a final rinse with soap and water.
-
Collect all rinsate from the triple rinse as hazardous liquid waste.[4]
Step 4: Storage Pending Disposal
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area .
-
Ensure that the storage area is away from incompatible materials.
Step 5: Professional Disposal
-
Arrange for the collection and disposal of S-777,469 waste through a licensed hazardous waste disposal service .[3][5] Your institution's Environmental Health and Safety (EHS) office can provide guidance and arrange for pickup.
II. Quantitative Data Summary
While specific quantitative disposal parameters for S-777,469 are not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Citation |
| Waste Container | Chemically resistant, sealed, and clearly labeled. | [4][5] |
| Labeling | "Hazardous Waste," full chemical name, concentration, and quantity. | [4] |
| Segregation | Separate from non-hazardous and other incompatible waste streams. | [3][4][5] |
| Storage | Secure, well-ventilated, designated area. | |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | [3][5] |
III. Experimental Protocol: Triple Rinse Decontamination
This protocol is for decontaminating glassware that has come into contact with S-777,469.
-
Initial Rinse: Rinse the glassware three times with a solvent in which S-777,469 is soluble. Collect all solvent rinsate in a designated hazardous waste container.
-
Detergent Wash: Wash the triple-rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with purified water.
-
Drying: Allow the glassware to air dry completely before reuse or storage.
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of S-777,469.
Caption: S-777,469 Disposal Workflow Diagram
References
- 1. S-777,469 - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound: an orally available CB2 agonist as an antipruritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guidance for Handling S-777469
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of S-777469, a potent investigational cannabinoid receptor agonist developed by Shionogi. Given the compound's pharmacological activity and the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach treating this compound as a hazardous substance is mandatory. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Risk Assessment and Handling Precautions
As an investigational drug with potent biological effects, a thorough risk assessment must be conducted before any handling.[1][2][3][4] All personnel must be trained on the potential hazards and the procedures outlined in this guide.
Key Principles for Handling Potent Compounds:
-
Containment: The primary goal is to minimize exposure through effective containment strategies. This includes the use of engineering controls and appropriate Personal Protective Equipment (PPE).[5][6][7]
-
Hygiene: Strict personal hygiene practices should be followed. This includes washing hands thoroughly before and after handling the compound and before leaving the laboratory.
-
Training: All personnel must receive training on the safe handling of potent compounds, emergency procedures, and waste disposal.[7]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is the minimum requirement, and a site-specific risk assessment may necessitate additional measures.[8][9][10]
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact and absorption.[8][11] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes and aerosols.[11][12] |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. | To protect skin and clothing from contamination.[11][12] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders or if there is a risk of aerosol generation. | To prevent inhalation of the compound.[10][11] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[10] |
Engineering Controls
Engineering controls are the most effective way to minimize exposure and should be prioritized over PPE.[7]
| Control Measure | Specification | Purpose |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood. | To capture airborne particles at the source and prevent inhalation.[6] |
| Containment Devices | For procedures with a high risk of aerosol generation, consider using a glove box or other closed-system transfer devices. | To provide a physical barrier between the operator and the compound.[5][13] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.[14][15]
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, labeled, and sealed hazardous waste container.[16] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.[16][17] |
| Sharps | Contaminated needles and syringes must be disposed of in a designated sharps container. |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[15]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent material. For large spills, contact the EHS office immediately. |
This guidance is based on general principles for handling potent pharmaceutical compounds. Always consult with your institution's EHS department for specific requirements and procedures. Shionogi's commitment to drug safety extends to providing accurate information for the safe handling of their products.[18]
References
- 1. A practical approach to assess the hazardous exposure potential of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk assessing Investigational Medicinal Products (IMPs) – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. royalpapworth.nhs.uk [royalpapworth.nhs.uk]
- 4. mcri.edu.au [mcri.edu.au]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. maxonchemicals.it.com [maxonchemicals.it.com]
- 12. westlab.com [westlab.com]
- 13. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 14. ptb.de [ptb.de]
- 15. danielshealth.com [danielshealth.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. SHIONOGI Group Drug Safety Policy | Policies | Shionogi & Co., Ltd. [shionogi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
